(Asp)2-Rhodamine 110
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H24N4O9 |
|---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H24N4O9/c29-19(11-23(33)34)25(37)31-13-5-7-17-21(9-13)40-22-10-14(32-26(38)20(30)12-24(35)36)6-8-18(22)28(17)16-4-2-1-3-15(16)27(39)41-28/h1-10,19-20H,11-12,29-30H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36)/t19-,20-/m0/s1 |
InChI Key |
HAJYGCSZQXROKK-PMACEKPBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cephalosporin-Rhodamine 110 Based Fluorogenic Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence mechanism of cephalosporin-Rhodamine 110 based probes, which are powerful tools for the detection and quantification of β-lactamase activity. While the specific probe "(Asp)2-Rhodamine 110" is typically employed for the study of proteases such as caspases, the underlying principles of fluorescence quenching and enzymatic activation are analogous to those used in probes designed for β-lactamase. This guide will focus on a well-documented and representative fluorogenic β-lactamase substrate, a bis-cephalosporin conjugate of the rhodamine derivative difluorofluorescein (Oregon Green 488), often referred to as "Fluorocillin". The spectral properties of Oregon Green 488 are similar to Rhodamine 110, making it an excellent model to understand this class of fluorogenic probes.
Introduction to Fluorogenic β-Lactamase Substrates
β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. The detection of β-lactamase activity is crucial for diagnosing antibiotic resistance and for the screening of novel β-lactamase inhibitors. Fluorogenic substrates are invaluable tools in this context, as they provide a sensitive and continuous method for measuring enzyme activity.
These probes are designed with a β-lactam ring, the characteristic feature of cephalosporins, which is recognized and cleaved by β-lactamase. This cephalosporin (B10832234) moiety is chemically linked to a fluorophore, in this case, a rhodamine derivative. In its conjugated form, the fluorophore's fluorescence is quenched. Upon enzymatic cleavage of the β-lactam ring by β-lactamase, a cascade of chemical reactions is initiated, leading to the release of the free, highly fluorescent fluorophore. The resulting increase in fluorescence intensity is directly proportional to the β-lactamase activity.
The Fluorescence Activation Mechanism
The fluorescence activation of a bis-cephalosporin rhodamine-based probe is a multi-step process initiated by the enzymatic action of β-lactamase.
Step 1: Enzymatic Cleavage: The process begins with the β-lactamase enzyme recognizing and hydrolyzing the amide bond within the four-membered β-lactam ring of one of the cephalosporin moieties.
Step 2: Electronic Cascade and First Cleavage: The opening of the β-lactam ring triggers a spontaneous electronic cascade. This leads to the fragmentation of the cephalosporin molecule and the cleavage of the first linker connecting the cephalosporin to the fluorophore. This initial cleavage event results in a partially de-quenched, fluorescent intermediate.
Step 3: Second Enzymatic Cleavage and Full Fluorescence: For a bis-cephalosporin probe, a second β-lactamase molecule cleaves the β-lactam ring of the remaining cephalosporin moiety. This initiates another electronic cascade, leading to the cleavage of the second linker and the complete release of the unquenched, highly fluorescent rhodamine derivative. The fluorescence intensity of the fully released fluorophore is significantly higher than the mono-substituted intermediate.
The use of a bis-cephalosporin modification ensures that the final product is the free fluorophore, which has a higher fluorescence quantum yield compared to a mono-adduct, thereby enhancing the sensitivity of the assay.
Figure 1. Signaling pathway of bis-cephalosporin-rhodamine probe activation.
Quantitative Data
The photophysical and kinetic properties of the fluorogenic probe are critical for its application in quantitative assays. The following tables summarize the key parameters for a representative bis-cephalosporin Oregon Green 488 probe.
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (Φ) |
| Bis-Cephalosporin Oregon Green 488 (Intact) | ~496 nm | ~524 nm | N/A (quenched) | Very Low |
| Oregon Green 488 (Free Fluorophore) | 496 nm | 524 nm | ~70,000 cm⁻¹M⁻¹ | ~0.92 |
Table 1. Photophysical Properties of a Representative Bis-Cephalosporin Oregon Green 488 Probe.
| β-Lactamase Type | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| TEM-1 (Class A) | Bis-Cephalosporin Oregon Green 488 | ~30-40 | Data not readily available | Data not readily available |
| p99 (Class C) | Bis-Cephalosporin Oregon Green 488 | ~30-40 | Data not readily available | Data not readily available |
| Bacillus cereus (Class B) | Bis-Cephalosporin Oregon Green 488 | ~30-40 | Data not readily available | Data not readily available |
Experimental Protocols
Synthesis of a Bis-Cephalosporin Rhodamine-Derivative Probe
The synthesis of a bis-cephalosporin probe linked to a rhodamine derivative like Oregon Green 488 is a multi-step process that involves the modification of a cephalosporin precursor and its subsequent conjugation to the fluorophore. The following is a generalized protocol based on published methods.
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
Thienylacetyl chloride
-
Allyl bromide
-
Oregon Green 488 carboxylic acid, succinimidyl ester
-
Organic solvents (e.g., dichloromethane, dimethylformamide)
-
Reagents for protection and deprotection of functional groups
-
Purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Acylation of 7-ACA: The amino group of 7-ACA is acylated with thienylacetyl chloride to introduce a key recognition element for β-lactamase.
-
Introduction of a Linker: An allyl linker is introduced at the C-3' position of the cephalosporin core. This linker is crucial for the subsequent elimination reaction that releases the fluorophore.
-
Deprotection: Any protecting groups on the cephalosporin core are removed.
-
Conjugation to the Fluorophore: The carboxyl group of the modified cephalosporin is activated and then reacted with the amino-reactive succinimidyl ester of Oregon Green 488. The reaction is typically carried out in an anhydrous organic solvent with a non-nucleophilic base. Given that Oregon Green 488 has two reactive sites for conjugation, the stoichiometry is controlled to favor the formation of the bis-cephalosporin conjugate.
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired bis-substituted probe from mono-substituted and unreacted starting materials.
Figure 2. General workflow for the synthesis of a bis-cephalosporin fluorogenic probe.
β-Lactamase Activity Assay
This protocol outlines a typical enzymatic assay to measure β-lactamase activity using a fluorogenic cephalosporin-rhodamine derivative probe.
Materials:
-
Purified β-lactamase enzyme
-
Bis-cephalosporin fluorogenic probe stock solution (e.g., in DMSO)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of the β-lactamase enzyme in assay buffer. Prepare a working solution of the fluorogenic probe by diluting the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Assay Setup: To each well of the 96-well microplate, add the desired volume of the enzyme dilution. Include wells with assay buffer only as a negative control (no enzyme) and wells with a known concentration of the free fluorophore for calibration.
-
Initiation of Reaction: To initiate the enzymatic reaction, add the fluorogenic probe working solution to each well.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the released fluorophore (e.g., ~496 nm excitation and ~524 nm emission for Oregon Green 488).
-
Data Acquisition: Measure the fluorescence intensity at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time for each enzyme concentration. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve. For kinetic parameter determination (K_m and V_max), the assay is performed with varying substrate concentrations and a fixed enzyme concentration. The initial rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.
Figure 3. Experimental workflow for a β-lactamase activity assay.
Conclusion
Fluorogenic probes based on the conjugation of a cephalosporin to a rhodamine derivative provide a highly sensitive and specific method for the detection and characterization of β-lactamase activity. The mechanism of fluorescence activation, which relies on enzymatic cleavage of the β-lactam ring and subsequent release of a quenched fluorophore, allows for real-time monitoring of enzyme kinetics. The quantitative data and detailed protocols presented in this guide, using a bis-cephalosporin Oregon Green 488 probe as a representative example, offer a solid foundation for researchers and drug development professionals to employ these powerful tools in the study of antibiotic resistance.
References
(Asp)2-Rhodamine 110: A Technical Guide for Caspase Activity Analysis in Research
(Asp)2-Rhodamine 110 , also known as D2R, is a highly sensitive and specific fluorogenic substrate extensively utilized in life sciences research to detect the activity of executioner caspases, primarily caspase-3 and caspase-7. These proteases are pivotal mediators of apoptosis, or programmed cell death. This technical guide provides an in-depth overview of the substrate's mechanism of action, quantitative properties, and detailed experimental protocols for its application in studies related to apoptosis, drug discovery, and cellular physiology.
Core Mechanism of Action
This compound is a non-fluorescent bis-amide derivative of the rhodamine 110 fluorophore.[1] In this pro-fluorophore, two aspartic acid residues are covalently linked to the amino groups of rhodamine 110, effectively quenching its fluorescence.[1] The substrate is designed to mimic the natural cleavage site of key apoptotic proteins.
In the presence of active caspase-3 or caspase-7, a two-step enzymatic cleavage occurs. The first cleavage of an aspartic acid residue yields a mono-amide intermediate, which is fluorescent.[2] Subsequent cleavage of the second aspartic acid residue releases the free rhodamine 110 molecule, which exhibits a significantly amplified and highly stable green fluorescence.[2] This "turn-on" fluorescent signal is directly proportional to the activity of the caspases in the sample, allowing for quantitative measurement.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and its fluorescent product, rhodamine 110.
| Parameter | Value | Notes |
| Synonyms | D2R, (DEVD)2-R110 | The DEVD sequence is a common recognition motif for caspase-3/7. |
| Molecular Weight | ~1515.44 g/mol | Varies slightly based on the salt form. |
| Excitation Maximum (λex) | ~496-500 nm | For the final product, rhodamine 110.[3][4] |
| Emission Maximum (λem) | ~520-522 nm | For the final product, rhodamine 110.[3][4] |
| Extinction Coefficient (ε) | >75,000 cm⁻¹M⁻¹ | For rhodamine 110, indicating a high molar absorptivity. |
| Quantum Yield (Φ) | High | Rhodamine 110 is a highly fluorescent dye. |
| Solubility | Soluble in DMSO | Stock solutions are typically prepared in dimethyl sulfoxide.[1] |
| Kinetic Constants (Km, kcat) | Not readily available | The two-step cleavage mechanism of bis-amide substrates complicates accurate kinetic analysis. Mono-amide substrates are often preferred for determining precise kinetic parameters.[5] |
Signaling Pathways and Experimental Workflow
The activation of caspase-3 and -7 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The following diagrams illustrate these pathways and a typical experimental workflow for a caspase activity assay using this compound.
Caspase Activation Pathways Leading to Apoptosis.
Experimental Workflow for Caspase-3/7 Assay.
Experimental Protocols
Detailed methodologies for the two primary applications of this compound are provided below. These protocols serve as a starting point and may require optimization based on the specific cell type and experimental conditions.
In Vitro Caspase-3/7 Activity Assay in Cell Lysates (Microplate Reader)
This assay is suitable for quantifying caspase activity in a population of cells.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA. Store at 4°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light and moisture.[1]
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, and 10% (w/v) sucrose, pH 7.2.
-
This compound Working Solution: Dilute the stock solution in Assay Buffer to a final concentration of 50 µM immediately before use.
2. Cell Lysis:
-
Seed and treat cells with the desired apoptosis-inducing agent in a multi-well plate. Include appropriate negative (vehicle-treated) and positive controls.
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 50-100 µL of ice-cold Lysis Buffer to each well.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
Centrifuge the plate at 1,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new, pre-chilled black, clear-bottom 96-well plate.
3. Assay Procedure:
-
Add 50 µL of cell lysate to each well of the black microplate.
-
To initiate the reaction, add 50 µL of the 2X this compound working solution to each well. The final substrate concentration will be 50 µM.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. For kinetic assays, begin reading immediately.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~498 nm and emission at ~521 nm.
4. Data Analysis:
-
Subtract the fluorescence of a blank well (Lysis Buffer + Assay Buffer) from all readings.
-
Caspase activity can be expressed as the fold-change in fluorescence relative to the negative control.
-
For quantitative analysis, a standard curve can be generated using known concentrations of free rhodamine 110.
Cell-Based Caspase-3/7 Activity Assay (Flow Cytometry)
This method allows for the detection of caspase activity in individual cells within a heterogeneous population.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C.
-
1X Assay Buffer: A suitable buffer such as PBS or a commercial flow cytometry staining buffer.
2. Cell Preparation and Staining:
-
Seed and treat cells in suspension or in plates. For adherent cells, a gentle detachment method (e.g., using a cell scraper or brief trypsinization) should be used.
-
After treatment, harvest the cells and wash them once with 1X Assay Buffer.
-
Resuspend the cells in 1X Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
(Optional) Wash the cells once with 1X Assay Buffer to remove excess substrate.
-
Resuspend the final cell pellet in an appropriate volume of 1X Assay Buffer for flow cytometry analysis.
3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect the green fluorescence of rhodamine 110 in the FITC channel (e.g., using a 530/30 nm bandpass filter).
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population of interest based on forward and side scatter to exclude debris.
-
Quantify the percentage of fluorescent (apoptotic) cells and the mean fluorescence intensity of the positive population.
Conclusion
This compound is a robust and highly sensitive tool for the detection and quantification of caspase-3 and -7 activity in a variety of research applications. Its "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making it suitable for both in vitro and cell-based assays. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this substrate to investigate the intricate processes of apoptosis and evaluate the efficacy of novel therapeutic agents.
References
(Asp)2-Rhodamine 110 for Apoptosis Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis, development, and the elimination of damaged or infected cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 and caspase-7 are key executioner enzymes that cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. The detection of active caspases is, therefore, a reliable and early indicator of apoptosis.
(Asp)2-Rhodamine 110, also known as D2R, is a fluorogenic substrate designed for the sensitive detection of caspase activity in living cells and cell lysates. This substrate consists of the highly fluorescent dye Rhodamine 110 linked to two aspartic acid residues. In its intact, non-fluorescent form, the substrate can permeate the cell membrane. Upon the activation of apoptosis, executioner caspases, which recognize and cleave peptide bonds C-terminal to aspartate residues, hydrolyze the substrate. This cleavage releases the Rhodamine 110 fluorophore, resulting in a significant increase in fluorescence, which can be quantitatively measured. This guide provides a comprehensive overview of the principles, protocols, and data analysis for using this compound in apoptosis research.
Mechanism of Action
The detection of apoptosis using this compound is based on the substrate's specific recognition and cleavage by activated executioner caspases, primarily caspase-3 and caspase-7.
Figure 1. Mechanism of this compound cleavage.
In healthy cells, caspases are present as inactive zymogens. Upon receiving apoptotic stimuli, a cascade of activation leads to the formation of active executioner caspases. This compound, being cell-permeable, enters the cytoplasm. In apoptotic cells, the active caspases cleave the aspartic acid residues from the Rhodamine 110 core. This two-step cleavage process first yields a mono-amide intermediate and then the fully fluorescent Rhodamine 110. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the cell.
Signaling Pathways Leading to Caspase-3 Activation
The activation of caspase-3 is a central event in apoptosis and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge to activate executioner caspases.[1][2]
Intrinsic Pathway
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[3] These signals lead to the activation of pro-apoptotic proteins of the Bcl-2 family, like Bax and Bak, which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol.[2][4] Cytosolic cytochrome c binds to Apaf-1, which, in the presence of dATP, forms a complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[5][6] Activated caspase-9, in turn, cleaves and activates pro-caspase-3, initiating the execution phase of apoptosis.[6]
Figure 2. The intrinsic pathway of apoptosis.
Extrinsic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors (e.g., FasR, TNFR1) on the cell surface.[2][4] This ligand-receptor binding leads to the recruitment of adaptor proteins, like FADD (Fas-Associated Death Domain), which in turn recruit pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[4] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation.[5] Active caspase-8, an initiator caspase, can then directly cleave and activate pro-caspase-3.[2] Additionally, caspase-8 can cleave the Bcl-2 family protein Bid into tBid, which then activates the intrinsic pathway, thus amplifying the apoptotic signal.[6]
Figure 3. The extrinsic pathway of apoptosis.
Data Presentation
The following tables summarize the key quantitative data for this compound and its fluorescent product, Rhodamine 110. Note that some kinetic data are based on similar DEVD-Rhodamine 110 substrates.
Table 1: Spectroscopic Properties
| Parameter | This compound (Uncleaved) | Rhodamine 110 (Cleaved) |
| Excitation Maximum (λex) | ~496 nm | ~496 nm |
| Emission Maximum (λem) | Non-fluorescent | ~520 nm |
| Molar Extinction Coefficient (ε) | N/A | ~78,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | N/A | ~0.9 |
Table 2: Reagent and Assay Parameters
| Parameter | Recommended Value | Notes |
| Solvent for Stock Solution | DMSO | Prepare a concentrated stock (e.g., 1-10 mM). |
| Storage of Stock Solution | -20°C, protected from light and moisture | Aliquot to avoid repeated freeze-thaw cycles. |
| Typical Final Concentration (Live Cells) | 1-10 µM | Optimal concentration should be determined empirically for each cell type. |
| Typical Final Concentration (Cell Lysates) | 10-50 µM | Higher concentration may be needed for in vitro assays. |
| Incubation Time (Live Cells) | 30-60 minutes | Time may vary depending on the cell type and apoptosis inducer. |
| Incubation Temperature | 37°C | For live cell assays. |
Experimental Protocols
Detailed methodologies for using this compound in flow cytometry and fluorescence microscopy are provided below.
Reagent Preparation
-
Stock Solution Preparation:
-
Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in an appropriate buffer or cell culture medium to the desired final concentration (e.g., 1-10 µM for live cells).
-
Flow Cytometry Assay
This protocol provides a general framework for detecting caspase activity in apoptotic cells using flow cytometry.
Figure 4. Flow cytometry experimental workflow.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer tubes
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and treatment.
-
Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent at various concentrations and for different durations. Include appropriate controls, such as untreated cells and vehicle-treated cells.
-
Substrate Loading: Add the this compound working solution directly to the cell culture medium to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes, protected from light.
-
Cell Harvesting:
-
For suspension cells, gently transfer the cell suspension to flow cytometer tubes.
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using a gentle method (e.g., trypsinization, followed by neutralization with complete medium).
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS. Repeat the wash step.
-
Resuspension: Resuspend the cell pellet in 0.5 mL of FACS buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm excitation laser. Detect the green fluorescence of Rhodamine 110 using a filter appropriate for FITC (e.g., 530/30 nm). Collect data for at least 10,000 events per sample.
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Generate a histogram of fluorescence intensity for the gated population.
-
Apoptotic cells will show a significant shift to higher fluorescence intensity compared to the non-apoptotic control population.
-
Quantify the percentage of fluorescent (apoptotic) cells.
Fluorescence Microscopy Assay
This protocol is suitable for the qualitative and quantitative analysis of apoptosis in adherent cells using fluorescence microscopy.
Figure 5. Fluorescence microscopy experimental workflow.
Materials:
-
Adherent cells
-
Imaging-compatible plates or dishes (e.g., black-walled, clear-bottom plates)
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with a FITC/GFP filter set and an environmental chamber (for live-cell imaging)
Procedure:
-
Cell Seeding: Seed adherent cells in an appropriate imaging vessel and allow them to attach and grow overnight.
-
Induction of Apoptosis: Treat the cells with the apoptosis-inducing agent. Include necessary controls.
-
Substrate Loading: Add the this compound working solution to the cells to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Imaging:
-
For endpoint analysis, you may gently wash the cells with PBS to remove excess substrate, although this is often not necessary.
-
For live-cell imaging, place the plate in the fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire images using a filter set appropriate for Rhodamine 110 (Excitation: ~490 nm, Emission: ~520 nm).
-
For kinetic studies, acquire images at multiple time points.
-
Data Analysis:
-
Visually inspect the images for an increase in green fluorescence in the treated cells compared to controls.
-
Use image analysis software to quantify the fluorescence intensity per cell or per field of view.
-
The increase in green fluorescence is proportional to the level of caspase activity.
Conclusion
This compound is a sensitive and reliable tool for the detection of apoptosis through the measurement of executioner caspase activity. Its cell-permeable nature and the significant fluorescence enhancement upon cleavage make it suitable for a variety of applications, including flow cytometry and fluorescence microscopy. By following the detailed protocols and understanding the underlying principles of caspase activation outlined in this guide, researchers can effectively incorporate this assay into their studies to investigate programmed cell death in various biological contexts. The quantitative data and workflow diagrams provided serve as a practical resource for experimental design and data interpretation in the fields of cell biology, cancer research, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase 3 - Wikipedia [en.wikipedia.org]
- 6. abeomics.com [abeomics.com]
(Asp)2-Rhodamine 110: A Technical Guide for the Fluorometric Detection of Caspase-3 and -7 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Asp)2-Rhodamine 110, also known as Z-DEVD-R110, is a highly sensitive and widely used fluorogenic substrate for the detection of caspase-3 and caspase-7 activity. These effector caspases play a crucial role in the execution phase of apoptosis, or programmed cell death. The substrate consists of two aspartic acid-glutamic acid-valine-aspartic acid (DEVD) tetrapeptides linked to the amino groups of rhodamine 110. In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-3 or -7, the rhodamine 110 (R110) fluorophore is released, resulting in a significant increase in fluorescence. This guide provides an in-depth overview of the properties, experimental use, and underlying principles of this compound as a tool for apoptosis research and drug discovery.
Principle of Detection
The detection of caspase-3/7 activity using this compound is based on the enzymatic cleavage of the DEVD peptide sequence, which is a recognition motif for these caspases.[1][2] The process occurs in a two-step manner:
-
Initial Cleavage: An active caspase-3 or -7 enzyme cleaves one of the DEVD peptides from the rhodamine 110 core. This results in the formation of a mono-amide intermediate which is weakly fluorescent.[3]
-
Second Cleavage: A second enzymatic cleavage removes the remaining DEVD peptide, releasing the free rhodamine 110 molecule.[3] This final product is intensely fluorescent.
The increase in fluorescence intensity is directly proportional to the activity of caspase-3 and -7 in the sample.
Quantitative Data
Spectrophotometric Properties
The spectral characteristics of the final fluorescent product, rhodamine 110, are crucial for designing and executing experiments.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~496 - 500 nm | [4][5] |
| Emission Wavelength (λem) | ~520 - 522 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | [5] |
Enzymatic Kinetics
Experimental Protocols
In Vitro Caspase-3/7 Activity Assay in Cell Lysates
This protocol describes a general procedure for measuring caspase-3/7 activity in cell lysates using this compound.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
This compound substrate (stock solution in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)[7]
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture vessel and allow them to adhere (for adherent cells).
-
Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
-
Cell Lysis:
-
For adherent cells, wash with PBS and then add ice-cold cell lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in ice-cold cell lysis buffer.
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay). This is essential for normalizing caspase activity.
-
-
Assay Setup:
-
In a 96-well black microplate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well.[7]
-
Adjust the volume in each well with assay buffer to a final volume of 50 µL.
-
Include a blank control with assay buffer only.
-
-
Reaction Initiation:
-
Prepare a working solution of this compound in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a final concentration of 10 µM).
-
Add 50 µL of the 2X substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.[8] The optimal incubation time may need to be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~496 nm and emission at ~520 nm.[4]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
-
Normalize the fluorescence intensity to the protein concentration of the lysate.
-
Express the results as relative fluorescence units (RFU) per microgram of protein.
-
Optional Controls
-
Negative Control: Lysate from untreated cells.
-
Inhibitor Control: Pre-incubate the apoptotic cell lysate with a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO, before adding the substrate. This confirms that the measured fluorescence is due to caspase-3/7 activity.[4]
Signaling Pathways and Experimental Workflow
Caspase Activation Signaling Pathway
Caspase-3 and -7 are activated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of these executioner caspases.
Caption: Caspase activation pathways leading to apoptosis.
Experimental Workflow for Caspase-3/7 Assay
The following diagram illustrates the typical workflow for an in vitro caspase-3/7 assay using this compound.
Caption: Workflow for a fluorometric caspase-3/7 assay.
Conclusion
This compound is a robust and sensitive substrate for the detection of caspase-3 and -7 activity, making it an invaluable tool in the study of apoptosis. Its bright fluorescence upon cleavage provides a high signal-to-background ratio, suitable for high-throughput screening applications in drug discovery and basic research. While the two-step cleavage mechanism complicates precise kinetic analysis, the substrate remains an excellent choice for endpoint and relative activity measurements. By understanding the principles of the assay and following standardized protocols, researchers can reliably quantify effector caspase activity and gain critical insights into the mechanisms of programmed cell death.
References
- 1. abpbio.com [abpbio.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. biotium.com [biotium.com]
- 4. abpbio.com [abpbio.com]
- 5. stemcell.com [stemcell.com]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. moleculardevices.com [moleculardevices.com]
(Asp)2-Rhodamine 110: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and fluorescent properties of (Asp)2-Rhodamine 110 and its derivatives, with a focus on their application in apoptosis research and high-throughput screening. This document details the core chemical properties, experimental protocols for its use as a caspase-3/7 substrate, and visual representations of the underlying biological and experimental processes.
Core Chemical and Fluorescent Properties
This compound, and its frequently used carbobenzyloxy (Z)-protected form (Z-DEVD)2-Rhodamine 110, are highly sensitive and photostable fluorogenic substrates for caspases, key enzymes in the apoptotic pathway.[1][2] The substrate consists of the Rhodamine 110 fluorophore flanked by two aspartic acid residues, or in the case of the more specific caspase-3/7 substrate, the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).[2]
In its intact, bisamide form, the Rhodamine 110 fluorophore is quenched, rendering the molecule essentially non-fluorescent.[3][4] Upon apoptosis induction, activated caspases, particularly caspase-3 and caspase-7, recognize and cleave the peptide sequence at the aspartate residue.[5][6] This enzymatic cleavage occurs in a two-step process. The initial cleavage yields a monoamide intermediate which is fluorescent. Subsequent cleavage of the second peptide releases the free Rhodamine 110, which exhibits a significantly stronger fluorescent signal.[4][5][7] This "turn-on" fluorescence provides a robust and sensitive method for detecting caspase activity.[3]
The spectral properties of the cleavage product, Rhodamine 110, are characterized by an excitation maximum around 496-500 nm and an emission maximum in the range of 520-535 nm, making it compatible with standard fluorescence instrumentation, including microplate readers, flow cytometers, and fluorescence microscopes.[3][4][8]
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C₂₈H₂₄N₄O₉ (for this compound) | Varies for derivatives like (Z-DEVD)2-Rhodamine 110. |
| Molecular Weight | 560.52 g/mol (for this compound) | (Z-DEVD)2-Rhodamine 110 has a molecular weight of 1515.44 g/mol .[9] |
| Excitation Wavelength (λex) | ~496 - 500 nm | For the cleaved Rhodamine 110 product.[5][8] |
| Emission Wavelength (λem) | ~520 - 535 nm | For the cleaved Rhodamine 110 product.[3][4] |
| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | For Rhodamine 110. The extinction coefficient for the intact substrate is not readily available. |
| Quantum Yield (Φ) | Not available for the intact substrate. | The quantum yield of the final product, Rhodamine 110, is high. |
| Solubility | Soluble in DMSO. | Specific solubility values may vary. |
| Storage | Store at -20°C, protected from light. |
Experimental Protocols
Caspase-3/7 Activity Assay in Cell Lysates
This protocol provides a general framework for measuring caspase-3/7 activity in cell lysates using a (Z-DEVD)2-Rhodamine 110 substrate. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Cell Lysis Buffer (e.g., containing Tris, NaCl, and a non-ionic detergent like Triton X-100)
-
Protease inhibitor cocktail
-
(Z-DEVD)2-Rhodamine 110 substrate
-
Caspase inhibitor (e.g., Ac-DEVD-CHO) for negative control
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight. Treat cells with the apoptosis-inducing agent for the desired time. Include untreated cells as a negative control.
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 50-100 µL of ice-cold Cell Lysis Buffer containing protease inhibitors to each well.
-
Incubate on ice for 10-15 minutes with gentle shaking.
-
-
Lysate Collection: Centrifuge the plate at a low speed (e.g., 200-300 x g) for 5-10 minutes at 4°C to pellet cell debris. Transfer the supernatant (cell lysate) to a fresh, pre-chilled 96-well plate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). Normalize the volume of each lysate to ensure equal protein loading for the caspase assay.
-
Caspase Activity Assay:
-
Prepare a master mix containing the assay buffer and the (Z-DEVD)2-Rhodamine 110 substrate at the desired final concentration (typically in the low micromolar range).
-
For inhibitor controls, pre-incubate a set of lysates with a caspase inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes at room temperature before adding the substrate.
-
Add the substrate master mix to each well containing the cell lysate.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with lysis buffer and substrate only). Normalize the fluorescence signal to the protein concentration. The fold-increase in caspase activity can be calculated by comparing the fluorescence of treated samples to untreated controls.
Visualizations
Signaling Pathway: Caspase-3 Activation in Apoptosis
The following diagram illustrates the central role of Caspase-3 in both the intrinsic and extrinsic apoptosis pathways.
Experimental Workflow: High-Throughput Screening for Caspase Inhibitors
This diagram outlines a typical workflow for a high-throughput screening (HTS) campaign to identify caspase inhibitors using a (Z-DEVD)2-Rhodamine 110 substrate.
Logical Relationship: Enzymatic Cleavage of this compound
The following diagram illustrates the step-wise enzymatic cleavage of the this compound substrate by active caspases and the resulting increase in fluorescence.
References
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. abpbio.com [abpbio.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
A Technical Guide to (Asp)₂-Rhodamine 110: A Fluorogenic Substrate for Caspase-3 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (Asp)₂-Rhodamine 110, a highly sensitive and widely used fluorogenic substrate for the detection of caspase-3 activity, a key executioner enzyme in apoptosis. This document consolidates technical data, experimental protocols, and key signaling pathway information to facilitate its application in research and drug development.
Core Concepts and Synonyms
(Asp)₂-Rhodamine 110 is a non-fluorescent bisamide derivative of rhodamine 110. In the presence of active caspase-3 (and to some extent, caspase-7), the aspartic acid residues are cleaved, releasing the highly fluorescent rhodamine 110 molecule. This enzymatic reaction forms the basis of a simple and sensitive assay to quantify caspase-3 activity. The increase in fluorescence intensity is directly proportional to the amount of active caspase-3 in the sample.
For clarity and comprehensive literature searching, a list of known synonyms and alternative names for (Asp)₂-Rhodamine 110 is provided below.
| Common Name | Chemical/Systematic Name | Other Names/Abbreviations |
| (Asp)₂-Rhodamine 110 | Rhodamine 110, bis-(L-aspartic acid amide) | D2R |
| (Z-DEVD)₂-Rhodamine 110 | Rhodamine 110 bis-(N-CBZ-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid amide) | (Z-DEVD)₂-Rh 110[1] |
| Caspase-3 Substrate IX, Fluorogenic | (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110[1] | Z-DEVD-R110[2] |
| L-α-Asparagine, 4,4'-[9-(2-carboxyphenyl)xanthylium-3,6-diyl]bis[N-[(phenylmethoxy)carbonyl]-L-α-aspartyl-L-α-glutamyl-L-valyl-, chloride (1:1)[3] | (Z-ASP-GLU-VAL-ASP)2-R110[3] | |
| 2-(3,6-Bis((5S,8S,11S,14S)-8-(2-carboxyethyl)-5,14-bis(carboxymethyl)-11-isopropyl-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazapentadecan-15-amido)xanthylium-9-yl)benzoate |
Quantitative Data
The following tables summarize key quantitative data for the use of (Asp)₂-Rhodamine 110 and its derivatives in caspase-3 activity assays.
Table 2.1: Spectral Properties
| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Notes |
| Rhodamine 110 (cleavage product) | ~485-499 nm | ~520-535 nm | The exact wavelengths can vary slightly depending on the buffer conditions and instrumentation.[1] |
| (Z-DEVD)₂-Rhodamine 110 (uncleaved) | Not fluorescent | Not fluorescent | The substrate is essentially non-fluorescent until cleaved by caspase-3. |
Table 2.2: Typical Assay Parameters
| Parameter | Recommended Range/Value | Notes |
| Substrate Concentration | 10-50 µM | The optimal concentration may need to be determined empirically for specific experimental conditions. |
| Incubation Time | 30-120 minutes | Longer incubation times may be necessary for samples with low caspase-3 activity. |
| Incubation Temperature | 37°C | |
| pH | 7.2-7.5 | |
| Dithiothreitol (DTT) Concentration | 1-10 mM | DTT is often included in the assay buffer to maintain the reduced state of the caspase's active site cysteine. |
Experimental Protocol: Fluorometric Caspase-3 Assay in Cell Lysates
This protocol provides a general procedure for measuring caspase-3 activity in cell lysates using (Z-DEVD)₂-Rhodamine 110.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol. Store at 4°C.
-
DTT Solution: 1 M stock solution in water. Store in aliquots at -20°C. Add to Assay Buffer immediately before use to a final concentration of 10 mM.
-
(Z-DEVD)₂-Rhodamine 110 Stock Solution: 10 mM in DMSO. Store in aliquots at -20°C, protected from light.
-
Rhodamine 110 Standard Stock Solution: 1 mM in DMSO. Store in aliquots at -20°C, protected from light.
Cell Lysis
-
Induce apoptosis in your cell line of choice using a known stimulus. Include a non-induced control group.
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-2 million cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000-16,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (cell lysate) and transfer to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Caspase-3 Activity Assay
-
Prepare a reaction master mix by diluting the (Z-DEVD)₂-Rhodamine 110 stock solution in Assay Buffer (with DTT) to a final concentration of 2X the desired assay concentration (e.g., 100 µM for a final assay concentration of 50 µM).
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.
-
Add 50 µL of the 2X substrate master mix to each well.
-
Include appropriate controls:
-
Blank: 50 µL of Lysis Buffer + 50 µL of 2X substrate master mix.
-
Negative Control: Lysate from non-induced cells.
-
Inhibitor Control: Lysate from induced cells pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~525 nm.
Data Analysis
-
Subtract the fluorescence reading of the blank from all other readings.
-
The caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the negative control.
-
For quantitative analysis, a standard curve can be generated using known concentrations of Rhodamine 110.
Visualizations
Caspase-3 Signaling Pathway in Apoptosis
Caption: Caspase-3 activation via intrinsic and extrinsic apoptotic pathways.
Experimental Workflow for Caspase-3 Activity Assay
Caption: Workflow for fluorometric measurement of caspase-3 activity.ometric measurement of caspase-3 activity.
References
molecular weight and formula of (Asp)2-Rhodamine 110
An In-depth Technical Guide on (Asp)2-Rhodamine 110
This technical guide provides a comprehensive overview of this compound, a fluorogenic substrate utilized by researchers, scientists, and drug development professionals for the detection of caspase activity, a key indicator of apoptosis.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₈H₂₄N₄O₉ |
| Molecular Weight | 560.51 g/mol |
Principle of Caspase Activity Detection
This compound is a non-fluorescent bisamide derivative of rhodamine 110. In the presence of active caspases, particularly executioner caspases like caspase-3 and caspase-7, the aspartic acid (Asp) residues are cleaved from the rhodamine 110 core. This enzymatic cleavage results in the release of the highly fluorescent rhodamine 110 molecule. The resulting fluorescence intensity is directly proportional to the amount of active caspase present in the sample, providing a quantitative measure of apoptosis.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a tightly regulated process crucial for tissue homeostasis. The activation of caspases is a central event in this process, which can be initiated through two primary signaling cascades: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases that ultimately lead to the dismantling of the cell.
Extrinsic and Intrinsic Apoptosis Pathways
The extrinsic pathway is triggered by extracellular signals, such as the binding of death ligands (e.g., FasL or TNF-α) to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming a Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.
The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. In the cytoplasm, cytochrome c, along with Apaf-1 and ATP, forms a complex called the apoptosome, which recruits and activates pro-caspase-9.
Both active caspase-8 and caspase-9 can then activate the executioner caspases, such as caspase-3, which proceed to cleave a broad range of cellular substrates, including this compound in an in vitro setting.
Caption: Apoptosis signaling pathways converging on executioner caspases.
Experimental Protocols
The following is a generalized protocol for a fluorometric caspase assay in a 96-well plate format using this compound. This should be optimized for specific cell types and experimental conditions.
Experimental Workflow
Caption: Workflow for a caspase activity assay.
Detailed Methodologies
1. Reagent Preparation:
-
Lysis Buffer (50 mL): 20 mM HEPES (pH 7.5), 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 2 mM DTT. Store at 4°C. Add DTT fresh before use.
-
This compound Stock Solution (10 mM): Dissolve 5.6 mg of this compound in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.
-
This compound Working Solution (50 µM): Dilute the 10 mM stock solution 1:200 in Lysis Buffer immediately before use.
2. Cell Culture and Treatment:
-
Seed cells in a 96-well, black, clear-bottom plate at a density of 1-2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours or until cells have adhered.
-
Induce apoptosis by treating cells with the desired compound for the appropriate time. Include untreated and vehicle-treated controls.
3. Cell Lysis:
-
Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the medium.
-
Add 50 µL of ice-cold Lysis Buffer to each well.
-
Incubate on ice for 10 minutes.
4. Substrate Incubation:
-
Add 50 µL of the 50 µM this compound working solution to each well, resulting in a final concentration of 25 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
5. Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.
6. Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells (background) from all other readings.
-
Express caspase activity as the fold-change in fluorescence relative to the untreated control.
The Core of Apoptosis: An In-depth Technical Guide to the DEVD Peptide Sequence in Caspase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the DEVD (Asp-Glu-Val-Asp) peptide sequence, a critical recognition motif for executioner caspases, particularly caspase-3, in the intricate process of apoptosis. Understanding the molecular interactions, kinetics, and cellular pathways involving DEVD is paramount for apoptosis research and the development of targeted therapeutics.
Introduction: The DEVD Sequence and its Significance in Apoptosis
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. A key family of cysteine-aspartic proteases, known as caspases, orchestrates the execution phase of apoptosis. Caspases are synthesized as inactive zymogens (procaspases) and are activated in a hierarchical cascade in response to pro-apoptotic signals.
The DEVD tetrapeptide sequence represents the canonical recognition and cleavage site for a group of "executioner" caspases, most notably caspase-3 and caspase-7.[1] This sequence was first identified in poly(ADP-ribose) polymerase (PARP), a key cellular enzyme involved in DNA repair.[2][3] The cleavage and inactivation of PARP by caspase-3 is a hallmark of apoptosis. The high specificity of caspase-3 for the DEVD motif has been exploited to develop a wide array of research tools, including synthetic substrates and inhibitors, to probe the activity of these crucial enzymes.
Caspase-3: The Primary Executioner
Caspase-3 is considered the most significant of the executioner caspases.[4] It exists as an inactive dimer in non-apoptotic cells. Upon receiving an apoptotic signal, initiator caspases, such as caspase-8 (activated by the extrinsic pathway) and caspase-9 (activated by the intrinsic pathway), cleave procaspase-3. This cleavage event triggers a conformational change, leading to the formation of the active heterotetramer which is responsible for cleaving a broad spectrum of cellular proteins, ultimately leading to the dismantling of the cell.[5]
Quantitative Data: Specificity of DEVD-based Substrates for Various Caspases
While the DEVD sequence is predominantly associated with caspase-3, other caspases can also recognize and cleave this motif, albeit with varying efficiencies. The specificity and efficiency of a substrate for a particular enzyme are best described by its kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher binding affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The overall catalytic efficiency is represented by the kcat/Kₘ ratio.
Below is a summary of the kinetic parameters for the cleavage of DEVD-containing synthetic substrates by various human caspases.
| Caspase | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |
| Caspase-3 | Ac-DEVD-pNA | 9.7 - 11 | 2.4 | ~2.2 x 10⁵ | [2][3] |
| Caspase-3 | Ac-DEVD-AFC | 9.7 | N/A | N/A | [6] |
| Caspase-3 | (DEVD)₂R110 | 0.9 | 9.6 | 1.07 x 10⁷ | [7] |
| Caspase-7 | Ac-DEVD-AFC | 12.8 | 2.7 | 2.1 x 10⁵ | [8] |
| Caspase-7 | (DEVD)₂R110 | 2.8 | 58 | 2.07 x 10⁷ | [7] |
| Caspase-1 | Ac-DEVD-pNA | 18 | 0.5 | ~2.8 x 10⁴ | [2] |
| Caspase-4 | Ac-DEVD-pNA | 32 | 0.05 | ~1.6 x 10³ | [2] |
| Caspase-6 | Ac-DEVD-pNA | 180 | 0.6 | ~3.3 x 10³ | [2] |
| Caspase-6 | (DEVD)₂R110 | 8 | 0.15 | 1.88 x 10⁴ | [7] |
N/A: Data not explicitly found in the cited literature.
This table highlights that while caspase-3 and caspase-7 exhibit high efficiency in cleaving DEVD substrates, other caspases can also process this sequence, emphasizing the need for careful interpretation of results from assays using DEVD-based reporters.
Signaling Pathways Leading to DEVD Cleavage
The activation of executioner caspases that cleave the DEVD motif is tightly regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Caption: Apoptotic signaling pathways leading to DEVD cleavage.
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates procaspase-8. Active caspase-8 then directly cleaves and activates executioner procaspases-3 and -7.
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress.[9] These signals converge on the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c, along with Apaf-1 and ATP, forms a complex called the apoptosome, which recruits and activates procaspase-9.[10] Active caspase-9 then proceeds to cleave and activate procaspases-3 and -7.
Experimental Protocols
Several key experimental techniques are employed to study DEVD cleavage and caspase-3 activity.
Colorimetric Caspase-3 Activity Assay using Ac-DEVD-pNA
This assay provides a simple and quantitative measure of caspase-3 activity in cell lysates.
Principle: Active caspase-3 cleaves the synthetic substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[11] The amount of pNA released is directly proportional to the caspase-3 activity.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)[2]
-
2x Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% sucrose)[2]
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cell culture using the desired treatment. Include an untreated control.
-
For adherent cells, wash with ice-cold PBS, then lyse the cells in Cell Lysis Buffer.
-
For suspension cells, pellet the cells, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume in each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing all reagents except the cell lysate) from all readings.
-
The caspase-3 activity can be expressed as the fold-increase in absorbance compared to the untreated control.
-
Caption: Experimental workflow for the caspase-3 colorimetric assay.
Western Blotting for Cleaved Caspase-3
This technique allows for the specific detection of the active form of caspase-3.
Principle: Following apoptosis induction, procaspase-3 is cleaved into its active large (p17/p19) and small (p12) subunits. Western blotting uses antibodies that specifically recognize these cleaved fragments to visualize caspase-3 activation.
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody specific for cleaved caspase-3 (Asp175)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described in the colorimetric assay protocol.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again thoroughly with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The appearance of the p17/p19 fragment indicates caspase-3 activation.
-
Immunofluorescence for Activated Caspase-3
This method allows for the in-situ visualization of caspase-3 activation within individual cells.
Principle: Cells are fixed and permeabilized to allow an antibody specific for the active form of caspase-3 to enter and bind to its target. A fluorescently labeled secondary antibody is then used to visualize the location of activated caspase-3 within the cells using a fluorescence microscope.
Materials:
-
Coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% serum in PBS)
-
Primary antibody specific for activated caspase-3
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and induce apoptosis as desired.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against activated caspase-3 overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Visualization:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. An increase in fluorescence intensity indicates the presence of activated caspase-3.
-
DEVD in Drug Development
The critical role of caspase-3 and the DEVD cleavage event in apoptosis has made them attractive targets for drug development.
-
Caspase Inhibitors: Peptide-based inhibitors containing the DEVD sequence, often with a modified C-terminal aldehyde (CHO) or fluoromethylketone (FMK) group, have been developed to block caspase-3 activity and prevent apoptosis. These are valuable research tools and have been investigated for therapeutic use in diseases characterized by excessive cell death.
-
Pro-drug Therapy: The specificity of caspase-3 for the DEVD sequence is being explored in cancer therapy. Pro-drugs have been designed where a cytotoxic agent is linked to a DEVD peptide, rendering it inactive.[12] In the tumor microenvironment, where apoptosis is often induced by chemotherapy or radiation, active caspase-3 can cleave the DEVD linker, releasing the cytotoxic drug specifically at the tumor site, thereby reducing systemic toxicity.[13]
Conclusion
The DEVD peptide sequence is a cornerstone of our understanding of the execution phase of apoptosis. Its specific recognition by caspase-3 has not only provided invaluable tools for researchers to dissect the intricate mechanisms of programmed cell death but also offers promising avenues for the development of novel therapeutics. A thorough comprehension of the quantitative aspects of DEVD cleavage, the upstream signaling pathways, and the application of relevant experimental methodologies is essential for any scientist or professional working in the fields of cell biology, oncology, and drug discovery.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. Molecular determinants involved in activation of caspase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for (Asp)2-Rhodamine 110 Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental physiological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 and caspase-7 are key executioner caspases that cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The (Asp)2-Rhodamine 110 (D2R) assay provides a sensitive and specific method for detecting the activity of these executioner caspases in live cells.
The this compound substrate is a non-fluorescent bisamide derivative of Rhodamine 110. In the presence of active executioner caspases, the aspartic acid residues are cleaved, releasing the highly fluorescent Rhodamine 110 molecule. The resulting increase in fluorescence can be quantitatively measured using fluorescence microscopy or flow cytometry, providing a direct assessment of apoptosis at the single-cell level.
Principle of the Assay
The this compound substrate is a cell-permeable molecule that readily enters live cells. In healthy, non-apoptotic cells, caspases are in their inactive zymogen form, and the substrate remains uncleaved and non-fluorescent. Upon the induction of apoptosis, initiator caspases (e.g., caspase-8 and caspase-9) are activated, which in turn activate the executioner caspases (caspase-3 and caspase-7). These active executioner caspases recognize and cleave the peptide bond after the aspartic acid residue in the this compound substrate. This two-step cleavage process releases the Rhodamine 110 fluorophore, which exhibits a strong green fluorescence with an excitation maximum around 498 nm and an emission maximum around 521 nm. The intensity of the fluorescence is directly proportional to the activity of the executioner caspases and, consequently, the level of apoptosis.
Signaling Pathway
The activation of executioner caspases, which is detected by the this compound assay, is a central event in both the intrinsic and extrinsic apoptotic pathways.
Caption: Caspase activation signaling pathways leading to apoptosis.
Data Presentation
The following table presents representative quantitative data from a flow cytometry-based apoptosis assay using a Rhodamine 110-based caspase substrate, similar to this compound, in Jurkat cells treated with the apoptosis-inducing agent, staurosporine.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Rhodamine 110 Positive) | Mean Fluorescence Intensity (Arbitrary Units) |
| Untreated Control | 0 | 4 | 5.2 ± 1.1 | 150 ± 25 |
| Staurosporine | 0.5 | 4 | 45.8 ± 3.5 | 850 ± 60 |
| Staurosporine | 1.0 | 4 | 82.3 ± 5.1 | 1800 ± 120 |
| Staurosporine + Z-VAD-FMK | 1.0 + 50 | 4 | 8.1 ± 1.5 | 180 ± 30 |
Note: Data are presented as mean ± standard deviation from three independent experiments. Z-VAD-FMK is a pan-caspase inhibitor used as a negative control. The data presented here are representative and were generated using a Rhodamine 110-based substrate with a DEVD peptide, which is functionally analogous to the this compound substrate.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution from 1 mg of the substrate (check the molecular weight on the product label), add the appropriate volume of DMSO. Mix by vortexing until fully dissolved. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Assay Buffer: A common assay buffer is phosphate-buffered saline (PBS) or a HEPES-based buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2). The choice of buffer may depend on the cell type and experimental requirements.
-
Apoptosis Inducer: Prepare a stock solution of the desired apoptosis-inducing agent (e.g., staurosporine, etoposide, TRAIL) in a suitable solvent (e.g., DMSO, ethanol) at a concentration 100-1000 times higher than the final working concentration.
-
Negative Control (Optional): A pan-caspase inhibitor, such as Z-VAD-FMK, can be used as a negative control to confirm that the observed fluorescence is due to caspase activity. Prepare a stock solution in DMSO.
Experimental Workflow for Flow Cytometry
Caption: Flow cytometry experimental workflow.
Detailed Protocol for Flow Cytometry:
-
Cell Seeding: Seed cells (suspension or adherent) in a multi-well plate at a density that will result in a healthy, sub-confluent monolayer (for adherent cells) or a suitable concentration (for suspension cells, e.g., 1 x 10^6 cells/mL) at the time of the experiment.
-
Induction of Apoptosis: Treat the cells with the desired apoptosis-inducing agent at various concentrations. Include an untreated control (vehicle only). For a negative control, pre-incubate cells with a pan-caspase inhibitor (e.g., 50 µM Z-VAD-FMK) for 1 hour before adding the apoptosis inducer.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (this will vary depending on the cell type and the inducing agent, typically ranging from 2 to 24 hours).
-
Substrate Loading: Add the this compound stock solution directly to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubation with Substrate: Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes, protected from light.
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cell suspension to flow cytometry tubes.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using a gentle method such as scraping or a brief treatment with trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1-2 mL of ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of assay buffer. Keep the cells on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with a 488 nm excitation laser. Detect the green fluorescence of Rhodamine 110 in the appropriate channel (typically FITC or GFP channel, e.g., with a 530/30 nm bandpass filter). Collect data for a sufficient number of events (e.g., 10,000-20,000) for each sample. The percentage of fluorescent cells and the mean fluorescence intensity can be quantified using the instrument's software.
Experimental Workflow for Fluorescence Microscopy
Caption: Fluorescence microscopy experimental workflow.
Detailed Protocol for Fluorescence Microscopy:
-
Cell Seeding: Seed adherent cells on sterile glass coverslips, in chamber slides, or in black-walled, clear-bottom imaging plates at a density that will result in 50-70% confluency at the time of imaging.
-
Induction of Apoptosis: Treat the cells with the apoptosis-inducing agent and controls as described in the flow cytometry protocol.
-
Incubation: Incubate the cells for the desired time to induce apoptosis.
-
Substrate Loading: Add this compound to the culture medium to a final concentration of 1-10 µM.
-
Incubation with Substrate: Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Washing (Optional): Gently aspirate the medium containing the substrate and wash the cells once or twice with warm PBS or imaging buffer to reduce background fluorescence.
-
Nuclear Counterstaining (Optional): To visualize the cell nuclei and assess morphological changes such as chromatin condensation, you can counterstain with a nuclear dye like Hoechst 33342. Add the dye to the imaging buffer at the recommended concentration and incubate for 5-10 minutes.
-
Image Acquisition: Mount the coverslips on microscope slides with a drop of mounting medium. Acquire images using a fluorescence microscope equipped with a filter set appropriate for Rhodamine 110 (e.g., a FITC or GFP filter set). Capture images of both the green fluorescence from Rhodamine 110 and the blue fluorescence from the nuclear counterstain (if used).
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity per cell or the percentage of fluorescent cells. Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation, can also be observed and documented.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence in negative control cells | Substrate concentration is too high. | Optimize the substrate concentration by performing a titration. |
| Incubation time with the substrate is too long. | Reduce the incubation time. | |
| Autofluorescence of cells or medium. | Use a phenol (B47542) red-free medium for the assay. Acquire an image of unstained cells to assess autofluorescence. | |
| Low or no fluorescence signal in apoptotic cells | Caspase activation is weak or absent. | Confirm apoptosis induction with an alternative method (e.g., Annexin V staining). Increase the concentration of the apoptosis inducer or the incubation time. |
| Substrate is degraded or inactive. | Use fresh or properly stored substrate. | |
| Incorrect filter set on the microscope or flow cytometer. | Ensure the use of appropriate filters for Rhodamine 110 (Ex: ~498 nm, Em: ~521 nm). | |
| Loss of adherent cells during washing steps | Washing is too harsh. | Be gentle during washing steps. Use a multichannel pipette to add and remove solutions slowly. |
| Cells are detaching due to apoptosis. | Minimize the number of washing steps or perform a no-wash protocol if possible. |
Conclusion
The this compound apoptosis assay is a robust and sensitive method for the detection of executioner caspase activity in live cells. The detailed protocols provided for both flow cytometry and fluorescence microscopy, along with the understanding of the underlying principles and signaling pathways, will enable researchers, scientists, and drug development professionals to effectively utilize this assay for the quantitative analysis of apoptosis in various experimental settings. Proper controls and optimization of assay conditions are crucial for obtaining reliable and reproducible results.
Application Notes: Measuring Apoptosis with (Asp)2-Rhodamine 110 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged or infected cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. (Asp)2-Rhodamine 110, also known as D2R, is a highly sensitive and specific substrate for detecting the activity of executioner caspases, primarily caspase-3 and caspase-7, in living cells. This cell-permeant substrate is initially non-fluorescent. In apoptotic cells, activated caspases cleave the aspartic acid residues, releasing the highly fluorescent Rhodamine 110 (R110). The resulting green fluorescence can be readily quantified on a single-cell basis using flow cytometry, making it a powerful tool for studying apoptosis in various research and drug development applications.
Principle of the Assay
The this compound assay is based on the enzymatic activity of caspases. In healthy, non-apoptotic cells, this compound remains intact and non-fluorescent. Upon the induction of apoptosis, initiator caspases (e.g., caspase-8, caspase-9) are activated, which in turn cleave and activate executioner caspases (caspase-3 and -7). These active executioner caspases recognize and cleave the aspartate residues of this compound. This cleavage releases the fluorescent Rhodamine 110, which emits a bright green signal upon excitation. The intensity of the green fluorescence is directly proportional to the amount of active caspase-3 and -7 in the cell.
Data Presentation
The following tables provide representative quantitative data from flow cytometry-based caspase assays using a Rhodamine 110-based substrate.
Table 1: Dose-Dependent Caspase Activation in Jurkat Cells
| Treatment (Staurosporine Concentration) | Percentage of Apoptotic Cells (R110 Positive) |
| 0 µM (Untreated Control) | 5% |
| 0.5 µM | 25% |
| 1.0 µM | 60% |
| 2.0 µM | 85% |
| 1.0 µM + Z-VAD-FMK (Pan-caspase inhibitor) | 8% |
Jurkat cells were treated with varying concentrations of staurosporine (B1682477) for 4 hours to induce apoptosis. Z-VAD-FMK is a pan-caspase inhibitor used as a negative control.
Table 2: Time Course of Caspase Activation [1]
| Time after Staurosporine Treatment (hours) | Mean Fluorescence Intensity (MFI) | Fold Change in MFI (vs. 0 hours) |
| 0 | 120 | 1.0 |
| 1 | 250 | 2.1 |
| 2 | 780 | 6.5 |
| 4 | 1500 | 12.5 |
| 6 | 1350 | 11.3 |
Jurkat cells were treated with 1 µM staurosporine, and caspase activity was measured at different time points.[1]
Signaling Pathway
The activation of caspase-3, the primary target of this compound, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases.
References
Application Notes: (Asp)2-Rhodamine 110 for High-Throughput Screening of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Among these, caspases-3 and -7 are the primary executioners, cleaving a multitude of cellular substrates to orchestrate the dismantling of the cell.
The fluorogenic substrate (Asp)2-Rhodamine 110, and its widely used analogue (Z-DEVD)2-R110, provide a highly sensitive and specific tool for detecting caspase-3 and -7 activity in a high-throughput screening (HTS) format. The substrate consists of two aspartic acid-containing peptide sequences (DEVD) linked to a rhodamine 110 (R110) molecule. In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-3 or -7, the highly fluorescent R110 is released, producing a signal that is directly proportional to enzyme activity. This "add-mix-measure" assay is amenable to automation and miniaturization, making it an ideal choice for screening large compound libraries for modulators of apoptosis.
Principle of the Assay
The assay utilizes a bisamide derivative of rhodamine 110, where the fluorophore is flanked by the caspase-3/7 recognition sequence, DEVD (Asp-Glu-Val-Asp). This configuration effectively quenches the fluorescence of the R110 molecule. In the presence of active caspase-3 or -7, the enzyme cleaves the peptide bonds after the aspartate residues. This occurs in a two-step process, first releasing a mono-peptide intermediate with minimal fluorescence, and then the free R110, which exhibits a strong, readily detectable fluorescent signal.[1][2][3] The increase in fluorescence can be measured using a standard fluorescence plate reader, providing a robust method for quantifying caspase-3/7 activity.
Caption: Mechanism of (DEVD)2-R110 cleavage by caspases.
Apoptosis Signaling Pathways
Caspase-3 and -7 are activated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of these executioner caspases.
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Active caspase-8 can then directly cleave and activate pro-caspase-3 and -7.
-
Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 within a complex called the apoptosome. Active caspase-9 proceeds to cleave and activate pro-caspase-3 and -7.
Caption: Major signaling pathways leading to apoptosis.
Data Presentation
The this compound assay provides robust and reproducible data suitable for HTS applications. Key performance metrics include the Z'-factor, which assesses the quality of the assay, and the IC50 value, which measures the potency of an apoptosis-inducing compound.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
|---|---|---|
| Z'-Factor | ≥ 0.75 | A measure of assay quality, with a value > 0.5 indicating an excellent assay for HTS.[4] |
| Signal to Background (S/B) | > 10 | The ratio of the signal from induced cells to that of uninduced cells. |
| Assay Window | > 8 | The difference between the mean of the positive and negative controls, divided by the standard deviation of the negative control. |
Table 2: Potency of Standard Apoptosis Inducers (Jurkat Cells)
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Staurosporine | ~0.5 - 1.0 | Broad-spectrum protein kinase inhibitor.[4] |
| Etoposide | ~1.0 - 5.0 | Topoisomerase II inhibitor, induces DNA damage. |
| Anti-Fas Antibody (CH11) | ~0.1 µg/mL | Activates the extrinsic apoptosis pathway. |
Note: IC50 values are cell-line and treatment-time dependent and should be determined empirically.
Experimental Protocols
The following protocols are generalized for a 96-well plate format and should be optimized for the specific cell line and instrumentation used.
Materials and Reagents
-
This compound or (Z-DEVD)2-R110 Substrate (e.g., from Biotium, GeneCopoeia)
-
Cell Lysis/Assay Buffer
-
Caspase-3/7 Inhibitor (e.g., Ac-DEVD-CHO)
-
Rhodamine 110 Standard
-
Cells of interest (e.g., Jurkat for suspension, HeLa for adherent)
-
Appropriate cell culture medium
-
Apoptosis-inducing compound (e.g., Staurosporine)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with filters for Ex/Em = 485/520 nm
Protocol 1: Cell-Based HTS Assay for Apoptosis Inducers
This protocol is designed for screening compound libraries to identify inducers of caspase-3/7 activity.
Caption: High-throughput screening workflow for apoptosis.
Procedure:
-
Cell Plating:
-
For adherent cells (e.g., HeLa): Seed 5,000 - 20,000 cells per well in 50 µL of culture medium. Allow cells to attach for 18-24 hours.
-
For suspension cells (e.g., Jurkat): Seed 10,000 - 50,000 cells per well in 50 µL of culture medium.[1]
-
-
Compound Addition:
-
Add test compounds, positive control (e.g., 1 µM Staurosporine), and negative control (vehicle, e.g., 0.1% DMSO) to the wells.
-
-
Induction of Apoptosis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 4-24 hours) to allow for apoptosis induction. This time should be optimized for the specific cell line and inducers.
-
-
Assay Reagent Preparation:
-
Reagent Addition:
-
Equilibrate the plate and the Assay Reagent to room temperature.
-
Add 50 µL of the prepared Assay Reagent to each well, bringing the total volume to 100 µL.[5]
-
-
Incubation:
-
Fluorescence Measurement:
Protocol 2: Assay Validation and Control Experiments
To ensure the validity of the screening results, the following controls are recommended.
-
Negative Control (Untreated Cells): Cells treated with the vehicle (e.g., DMSO) only. This establishes the basal level of caspase activity.
-
Positive Control (Induced Cells): Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine). This establishes the maximum signal or assay window.
-
Inhibitor Control: Cells are first treated with the apoptosis inducer (positive control) and then co-incubated with a specific caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO). A significant reduction in the fluorescent signal confirms that the assay is specifically measuring caspase-3/7 activity.[1][3]
Conclusion
The this compound-based caspase-3/7 assay is a powerful and reliable tool for the high-throughput screening of compounds that modulate apoptosis. Its simple, homogeneous format, coupled with high sensitivity and a robust assay window, makes it highly suitable for drug discovery and chemical biology applications. By following the detailed protocols and validation steps outlined in these notes, researchers can generate high-quality, reproducible data to identify and characterize novel regulators of programmed cell death.
References
Application Notes and Protocols for Live-Cell Imaging of Caspase Activity with (Asp)2-Rhodamine 110
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental process in multicellular organisms, essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[1][2] (Asp)2-Rhodamine 110 (D2R) is a highly sensitive and photostable fluorogenic substrate designed for the real-time detection of caspase activity in living cells.[3] This non-fluorescent and cell-permeable probe consists of two aspartic acid residues linked to a rhodamine 110 molecule. In the presence of active caspases, the aspartic acid residues are cleaved, releasing the highly fluorescent rhodamine 110, which can be quantified by fluorescence microscopy or flow cytometry.[1][4] The resulting fluorescence intensity is directly proportional to the amount of active caspases in the cell, providing a reliable method for studying apoptosis dynamics.[1]
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the substrate by active caspases. In its native state, the D2R molecule is non-fluorescent. Upon entering a cell undergoing apoptosis, activated caspases, particularly executioner caspases like caspase-3 and -7, recognize and cleave the peptide bond after the aspartic acid residue.[2][5] This two-step cleavage process first yields a mono-aspartyl rhodamine 110 intermediate with partial fluorescence, followed by the release of the free rhodamine 110, which exhibits a significant increase in fluorescence emission at approximately 520 nm when excited at around 490 nm.[5][6] This allows for the sensitive detection and quantification of caspase activity as a measure of apoptosis.
Data Presentation
Quantitative Parameters for Caspase Activity Assays
The following tables provide a summary of typical experimental parameters for using this compound and similar DEVD-based rhodamine substrates for live-cell imaging of caspase activity.
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell line and experimental condition.[1][7] |
| Incubation Time | 30 - 60 minutes | Time should be optimized to allow for sufficient substrate cleavage without causing cytotoxicity.[1][7] |
| Excitation Wavelength | ~490 nm | [7] |
| Emission Wavelength | ~520 nm | [7] |
Example Experimental Data
| Cell Line | Apoptosis Inducer | Inducer Concentration | Incubation Time | Observed Effect |
| HeLa | Staurosporine | 1 µM | 4 hours | Increased number of active caspase-3 positive cells.[8] |
| Jurkat | Anti-Fas antibody | Varies | 1-4 hours | Increased caspase activity detected by flow cytometry.[1] |
| B16F10 | Staurosporine | 8 µmol/L | 72 hours | 2.8-fold increase in luciferase activity in a reporter assay.[9] |
| HeLa | Doxorubicin | 10 µM | 72 hours | Co-localization of NucView488 signal with Hoechst staining, indicating caspase activation.[5] |
Experimental Protocols
Protocol 1: Live-Cell Imaging with Fluorescence Microscopy
This protocol outlines the steps for visualizing caspase activity in adherent cells using fluorescence microscopy.
Materials:
-
This compound (D2R) substrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging medium
-
Black, clear-bottom 96-well plate
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO2) and appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that ensures 50-70% confluency at the time of imaging. Incubate at 37°C and 5% CO2 for 24-48 hours.
-
Induction of Apoptosis: Prepare working solutions of the desired apoptosis-inducing agent and controls in a live-cell imaging medium. Remove the culture medium from the wells, wash once with PBS, and add the medium containing the test compounds. Include an untreated control. Incubate for the desired period to induce apoptosis (typically 4-24 hours).[7]
-
Probe Loading: Prepare a stock solution of D2R in DMSO. Dilute the stock solution in a live-cell imaging medium to a final working concentration (typically 1-10 µM). Remove the medium containing the test compounds and add the D2R-containing medium to all wells.[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes, protected from light, to allow for probe uptake and cleavage.[1][7]
-
Live-Cell Imaging: Place the plate in a fluorescence microscope equipped with an environmental chamber. Acquire images using a filter set appropriate for rhodamine 110 (Excitation: ~490 nm, Emission: ~520 nm).[7]
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity per well or on a single-cell basis. An increase in green fluorescence indicates an increase in caspase activity.
Protocol 2: Quantitative Analysis with Flow Cytometry
This protocol describes the quantification of caspase activity in suspension or adherent cells using flow cytometry.
Materials:
-
This compound (D2R) substrate
-
Dimethyl sulfoxide (DMSO)
-
Complete culture medium
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Flow cytometer tubes
-
Trypsin or a gentle cell scraper (for adherent cells)
-
Flow cytometer with a filter for green fluorescence (e.g., FITC)
Procedure:
-
Cell Seeding and Apoptosis Induction: Seed cells in a multi-well plate at a density of 5 x 10^5 to 1 x 10^6 cells/mL. Treat cells with the desired apoptosis-inducing agent and include appropriate controls (untreated and a negative control pre-treated with a pan-caspase inhibitor). Incubate for the desired period (e.g., 1-4 hours).[1]
-
Substrate Loading: Add the D2R substrate to each well to a final concentration of 1-10 µM.[1]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes, protected from light.[1]
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cell suspension to flow cytometer tubes.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using a gentle cell scraper or trypsin. Transfer the detached cells to flow cytometer tubes.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the green fluorescence of rhodamine 110 using a filter appropriate for FITC (e.g., 530/30 nm). Collect data for at least 10,000 events per sample. Gate on the cell population of interest to exclude debris. Quantify the percentage of rhodamine 110-positive cells and the mean fluorescence intensity of the positive population.[1]
Visualizations
Signaling Pathways
Caption: Caspase activation signaling pathways.
Experimental Workflow
Caption: Experimental workflow for caspase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Continuous imaging of plasmon rulers in live cells reveals early-stage caspase-3 activation at the single-molecule level | Semantic Scholar [semanticscholar.org]
- 4. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Monitoring Caspase-3 Activation with a Multimodality Imaging Sensor in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Determining Caspase-3 Activity in Cell Lysates Using (Asp)₂-Rhodamine 110: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease.[1] The activation of Caspase-3 is a hallmark of apoptosis and serves as a reliable biomarker for evaluating the efficacy of pro-apoptotic therapeutics and understanding disease pathogenesis. This document provides a detailed protocol for the sensitive detection of Caspase-3 activity in cell lysates using the fluorogenic substrate (Asp)₂-Rhodamine 110, also known as (Ac-DEVD)₂-R110.
The assay is based on the cleavage of the (Asp)₂-Rhodamine 110 substrate by active Caspase-3. The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptides linked to Rhodamine 110.[2][3] In its intact form, the substrate is non-fluorescent. Upon cleavage by Caspase-3 at the aspartate residues, the highly fluorescent Rhodamine 110 (R110) is released.[2][3] The resulting fluorescence, measured at an excitation/emission of ~496/520 nm, is directly proportional to the Caspase-3 activity in the sample.[2][4]
Assay Principle
The (Asp)₂-Rhodamine 110 substrate is processed by active Caspase-3 in a two-step reaction. The initial cleavage yields a mono-peptide intermediate with minimal fluorescence. The subsequent cleavage of the second DEVD peptide releases the Rhodamine 110 fluorophore, leading to a significant increase in fluorescence.[2]
Signaling Pathway for Caspase-3 Activation
Caspase-3 is a key effector caspase that is activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which then activates Caspase-9, an initiator caspase that in turn cleaves and activates Caspase-3. The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of the initiator Caspase-8, which subsequently activates Caspase-3. Once activated, Caspase-3 proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Caspase-3 activation signaling pathways.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for performing the Caspase-3 activity assay.
Table 1: Reagent Preparation and Concentrations
| Reagent | Stock Concentration | Working Concentration | Notes |
| (Asp)₂-Rhodamine 110 Substrate | 2 mM in DMSO | 20-50 µM | Protect from light. |
| Cell Lysis Buffer | 1X | As provided | Typically contains non-ionic detergents. |
| Ac-DEVD-CHO (Caspase-3 Inhibitor) | 5 mM in DMSO | 10 µM | Used as a negative control. |
| Rhodamine 110 Standard | 1 mM in DMSO | 0-1 µM | For standard curve generation. |
| Dithiothreitol (DTT) | 1 M | 5-10 mM in Assay Buffer | Often added fresh to the reaction buffer.[5] |
Table 2: Experimental Parameters
| Parameter | Value | Notes |
| Cell Seeding Density (96-well plate) | 1 x 10⁴ - 1 x 10⁵ cells/well | Dependent on cell type and growth rate.[6] |
| Cell Lysate Protein Concentration | 50-200 µ g/assay | Can be normalized to total protein.[5][7] |
| Incubation Time with Substrate | 30-120 minutes | Can be optimized for specific cell lines and treatments. |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | ~496 nm | |
| Emission Wavelength | ~520 nm | |
| Plate Type | Black, clear-bottom 96-well plate | Minimizes background fluorescence. |
Experimental Protocols
Materials and Reagents
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence detection
-
(Asp)₂-Rhodamine 110 Substrate
-
Cell Lysis Buffer
-
Ac-DEVD-CHO (Caspase-3 Inhibitor)
-
Rhodamine 110 Standard
-
Dithiothreitol (DTT)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
Experimental Workflow
Caption: Experimental workflow for caspase assay.
Detailed Protocol
1. Cell Seeding and Treatment
1.1. Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. 1.2. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂. 1.3. Treat the cells with the desired apoptosis-inducing agent or vehicle control for the appropriate duration.
2. Preparation of Cell Lysates
-
For Adherent Cells: 2.1. Carefully aspirate the culture medium from each well. 2.2. Wash the cells once with 100 µL of ice-cold PBS. 2.3. Aspirate the PBS and add 50-100 µL of ice-cold Cell Lysis Buffer to each well. 2.4. Incubate the plate on ice for 10-15 minutes with gentle shaking.
-
For Suspension Cells: 2.1. Centrifuge the 96-well plate at 300 x g for 5 minutes. 2.2. Carefully remove the supernatant. 2.3. Resuspend the cell pellet in 100 µL of ice-cold PBS and centrifuge again. 2.4. Remove the PBS supernatant and add 50-100 µL of ice-cold Cell Lysis Buffer to each well. 2.5. Incubate the plate on ice for 10-15 minutes with gentle agitation.
3. Rhodamine 110 Standard Curve Preparation
3.1. Prepare a 10 µM stock solution of Rhodamine 110 by diluting the 1 mM stock in Assay Buffer. 3.2. Perform serial dilutions to obtain standards ranging from 0 to 1 µM. 3.3. Add 100 µL of each standard dilution to separate wells of the 96-well plate.
4. Caspase-3 Activity Assay
4.1. Add 50 µL of cell lysate to the appropriate wells of the black, clear-bottom 96-well plate. 4.2. Negative Control: To a set of wells containing lysate from apoptotic cells, add Ac-DEVD-CHO to a final concentration of 10 µM and incubate for 10-15 minutes at room temperature before adding the substrate. 4.3. Prepare the Reaction Mix by diluting the (Asp)₂-Rhodamine 110 substrate in Assay Buffer (containing DTT if required) to the desired final concentration. 4.4. Add 50 µL of the Reaction Mix to each well containing cell lysate. 4.5. Mix the contents of the wells by gentle shaking for 30-60 seconds. 4.6. Incubate the plate at 37°C for 30-120 minutes, protected from light. 4.7. Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.
Data Analysis
-
Subtract the background fluorescence (wells with buffer only) from all readings.
-
Plot the fluorescence values of the Rhodamine 110 standards against their concentrations to generate a standard curve.
-
Determine the concentration of Rhodamine 110 produced in each sample by interpolating from the standard curve.
-
Caspase-3 activity can be expressed as the amount of Rhodamine 110 produced per unit of time per microgram of protein.
-
Alternatively, results can be presented as fold-change in fluorescence intensity compared to the untreated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or plate | Use fresh reagents and a clean, high-quality black plate. |
| Cell autofluorescence | Include a "no substrate" control to measure background. | |
| Low signal or no activity | Insufficient Caspase-3 activation | Optimize the concentration and incubation time of the apoptosis inducer. |
| Inactive enzyme | Ensure proper storage and handling of lysates. Add fresh DTT to the reaction buffer. | |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the plate reader. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. |
Conclusion
The (Asp)₂-Rhodamine 110-based assay provides a sensitive and reliable method for quantifying Caspase-3 activity in cell lysates. This protocol, along with the provided quantitative data and troubleshooting guide, offers a robust framework for researchers in apoptosis studies and drug discovery to accurately assess this key apoptotic marker. The use of appropriate controls, including a caspase inhibitor and a standard curve, is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for (Asp)2-Rhodamine 110
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and handling instructions for (Asp)2-Rhodamine 110, a fluorogenic substrate for caspases, particularly caspase-3 and -7. Proper storage and handling are critical for the stability and performance of this reagent in apoptosis and protease activity assays.
Product Information and Storage
This compound, also known as Rhodamine 110, bis-(L-aspartic acid amide) or D2R, is a sensitive substrate used for the detection of caspase activity. In its native state, it is a non-fluorescent molecule. Upon cleavage by active caspases, it is converted into the highly fluorescent Rhodamine 110.
Proper Storage and Handling:
-
Lyophilized Powder: The lyophilized powder should be stored at -20°C or lower, kept in a desiccated environment, and protected from light.[1] When stored correctly, the product is stable for at least six months.[1]
-
Stock Solutions: To prepare a stock solution, dissolve the lyophilized powder in high-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 5-10 mM.[1] This stock solution can be stored at 2-6°C or below for at least six months when desiccated.[1]
-
General Handling: It is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound.[2][3] Avoid the formation of dust and aerosols.[2]
Quantitative Data Summary:
| Property | Value | Source |
| Excitation Wavelength (λex) | ~496 - 498 nm | [1][4] |
| Emission Wavelength (λem) | ~520 - 521 nm | [1][4] |
| Molecular Weight | ~1331 g/mol (for Ac-DEVD-R110) | [5] |
| Solubility | DMSO, DMF | [1] |
| Appearance | Off-white solid | [5] |
**2. Mechanism of Action
The this compound substrate is designed with two aspartic acid residues linked to the amino groups of Rhodamine 110. This bis-amide structure renders the molecule non-fluorescent. In the presence of active caspases, such as caspase-3 and -7, the aspartic acid residues are cleaved. This enzymatic cleavage occurs in two steps, first yielding a fluorescent mono-amide intermediate and then the final product, Rhodamine 110, which exhibits a significant increase in fluorescence.[1]
Caption: Enzymatic activation of this compound.
Experimental Protocols
In Vitro Caspase Activity Assay
This protocol is designed for measuring caspase activity in cell lysates or purified enzyme preparations using a fluorescence microplate reader.
Materials:
-
This compound
-
DMSO or DMF
-
Assay Buffer (e.g., 10 mM Tris or HEPES, pH 7.5)[1]
-
Cell lysate or purified caspase
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 2 mM this compound stock solution in DMSO.
-
Prepare the Substrate Assay Buffer: Dilute the 2 mM this compound stock solution into the cell lysis/assay buffer. A common dilution is 50 µL of the substrate per 1 mL of buffer.[6]
-
Sample Preparation: Add 100 µL of cell lysate or purified enzyme solution to each well of the 96-well plate.
-
Initiate the Reaction: Add 100 µL of the Substrate Assay Buffer to each well, resulting in a final volume of 200 µL. Mix gently by pipetting.[6]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, or longer, protected from light.[6]
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 490 nm and emission at 520 nm.[6]
Intracellular Caspase Activity Assay
This protocol is for detecting caspase activity within living cells.
Materials:
-
This compound
-
DMSO or DMF
-
HEPES-buffered saline (HBS): 5 mM HEPES, 0.15 M NaCl, pH 7.35[1]
-
2 mM EDTA[1]
-
Cell suspension
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Sediment the cells and resuspend them in HBS containing 2 mM EDTA to a density of approximately 0.5–1 × 10^7 cells/mL.[1]
-
Substrate Loading: Add the this compound stock solution to the cell suspension to the desired final concentration.
-
Incubation: Incubate the cells under the desired experimental conditions.
-
Analysis: Analyze the cells for fluorescence using a flow cytometer or fluorescence microscope with the appropriate filter sets for Rhodamine 110 (similar to FITC).
Caption: In Vitro Caspase Assay Workflow.
Controls and Troubleshooting
Negative Control: To confirm that the observed fluorescence is due to caspase activity, a competitive inhibitor such as Ac-DEVD-CHO can be used.[6]
-
Prepare a mix of 100 µL of cell lysis/assay buffer and 2 µL of 5 mM Ac-DEVD-CHO for each control well.
-
Add 100 µL of cells and incubate at room temperature for 15 minutes.
-
Proceed with the addition of the this compound substrate as described in the protocol.
Standard Curve: To quantify the caspase activity, a standard curve can be generated using known concentrations of Rhodamine 110.[6]
-
Prepare a 20 µM solution of Rhodamine 110 in the cell lysis buffer.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0 to 20 µM).
-
Add 100 µL of each standard to the wells of a 96-well plate.
-
Measure the fluorescence as you would for the samples.
-
Subtract the blank reading (0 µM Rhodamine 110) from all measurements and plot the relative fluorescence units (RFU) against the Rhodamine 110 concentration.
References
Application Note: (Asp)2-Rhodamine 110 Assay for Microplate Readers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes observed in apoptotic cells. The (Asp)2-Rhodamine 110 assay, also known as the DEVD-Rhodamine 110 assay, is a highly sensitive and specific method for detecting the activity of caspase-3 and -7 in cell lysates and purified enzyme preparations. This application note provides a detailed protocol for utilizing this fluorogenic assay in a microplate format, making it suitable for high-throughput screening and quantitative analysis of apoptosis.
Assay Principle
The this compound assay is based on the highly specific recognition and cleavage of the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) by activated caspase-3 and -7. The substrate consists of two DEVD peptides linked to a rhodamine 110 (R110) molecule, rendering it non-fluorescent. In the presence of active caspase-3 or -7, the enzyme cleaves the amide bonds between the DEVD peptide and the R110 dye. This two-step cleavage process first generates a mono-peptide intermediate with some fluorescence, followed by the release of the free R110, which exhibits a strong, green fluorescence.[1][2] The fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample and can be easily measured using a fluorescence microplate reader.
The enzymatic reaction is as follows:
(DEVD)₂-R110 (Non-fluorescent) --Caspase-3/7--> DEVD-R110 (Fluorescent) + DEVD DEVD-R110 (Fluorescent) --Caspase-3/7--> R110 (Highly Fluorescent) + DEVD
Quantitative Data Summary
The this compound assay is a robust and sensitive method for quantifying caspase-3/7 activity. Key performance characteristics are summarized in the table below.
| Parameter | Value | Notes |
| Excitation Wavelength | ~490-500 nm | Optimal excitation for Rhodamine 110.[3] |
| Emission Wavelength | ~520-522 nm | Peak fluorescence emission of Rhodamine 110.[3] |
| Assay Format | 96-well or 384-well microplate | Suitable for high-throughput screening. |
| Assay Type | Endpoint or Kinetic | Endpoint is common for quantification using a standard curve. |
| Dynamic Range | Dependent on cell type and inducer concentration. A standard curve using free Rhodamine 110 can be prepared, typically from 0.1 µM to 10 µM, to determine the linear range. | A linear response is typically observed over several orders of magnitude of caspase concentration.[4] |
| Sensitivity | Low nanomolar to picomolar detection of active caspase-3/7. | The high quantum yield of Rhodamine 110 contributes to the assay's sensitivity. |
| Z'-Factor | > 0.5 is considered excellent for HTS. | The Z'-factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5][6] |
Signaling Pathway
Caspase-3 and -7 are activated through two primary apoptotic signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of these executioner caspases.
References
- 1. biotium.com [biotium.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]
- 4. ulab360.com [ulab360.com]
- 5. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening using adult dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
reducing high background fluorescence in (Asp)2-Rhodamine 110 assay
Welcome to the technical support center for (Asp)2-Rhodamine 110 assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to high background fluorescence in this assay.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the sensitivity and accuracy of your this compound assay. Below is a step-by-step guide to help you identify and resolve the root causes of this issue.
Logical Workflow for Troubleshooting High Background
Caption: A logical workflow for diagnosing and resolving high background fluorescence.
Question: My assay is showing high background fluorescence. What are the most common causes and how can I fix them?
Answer: High background fluorescence in this compound assays can originate from several sources. Here are the most common causes and their solutions:
-
Substrate Impurity or Degradation:
-
Spontaneous Substrate Hydrolysis:
-
Cause: The substrate may spontaneously hydrolyze in the assay buffer, leading to the release of rhodamine 110 without enzymatic activity.[2]
-
Solution:
-
Run a "substrate in buffer" control (without enzyme) to measure the rate of spontaneous hydrolysis.[2]
-
If a significant increase in fluorescence is observed over time, consider adjusting the buffer composition, such as pH or ionic strength.[2][3] Avoid buffers with primary amines (e.g., Tris) if they contribute to the background.[3]
-
-
-
Contaminated Reagents:
-
Cause: Assay buffers, enzyme preparations, or other reagents may be contaminated with fluorescent compounds or proteases.[2]
-
Solution:
-
-
Sample Autofluorescence:
-
Cause: Biological samples, such as cell lysates or tissues, and culture media can have endogenous fluorescence.[1] Test compounds in drug screening assays can also be autofluorescent.[2]
-
Solution:
-
Run a "no-substrate" control containing your sample to measure its intrinsic fluorescence.
-
If test compounds are used, measure their fluorescence in the assay buffer without the substrate.[2]
-
Subtract the autofluorescence signal from your experimental measurements.
-
-
-
Non-Specific Binding:
-
Cause: The substrate or the cleaved fluorophore may non-specifically adhere to the surfaces of the microplate or other biological molecules.[1]
-
Solution:
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound assay?
A1: The this compound substrate is a non-fluorescent bis-amide derivative of rhodamine 110.[5] In the presence of active caspases, the enzyme specifically cleaves the peptide bond after the aspartate residues.[6] This cleavage occurs in a two-step process, first releasing a fluorescent mono-amide intermediate, and then the highly fluorescent rhodamine 110.[5] The increase in fluorescence intensity is directly proportional to the caspase activity.
Caption: Enzymatic cleavage of this compound by active caspases.
Q2: What are the optimal excitation and emission wavelengths for rhodamine 110?
A2: The cleaved rhodamine 110 product has an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm.[7][8]
Q3: How should I prepare and store the this compound substrate?
A3: For long-term storage, the lyophilized substrate should be kept at -20°C, protected from light, and in a desiccated environment.[1][3] A stock solution can be prepared in high-quality anhydrous DMSO (e.g., 1-10 mM) and stored at -20°C for at least six months.[3] It is recommended to avoid repeated freeze-thaw cycles.[3]
Q4: Is the fluorescence of rhodamine 110 pH-sensitive?
A4: The fluorescence of rhodamine 110 is generally stable over a broad pH range, typically from pH 4 to 10.[2] However, the optimal pH for your specific enzyme's activity should be the primary consideration for the assay buffer's pH.[3]
Q5: How can I be sure my enzyme is active?
A5: To verify that your enzyme is active and the assay setup is correct, you should include a positive control with a known active enzyme.[3] If you observe no or low signal, it could be due to an inactive enzyme, incorrect buffer conditions, or the presence of an inhibitor in your sample.[3]
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative parameters for rhodamine 110 and provide a general guide for optimizing assay conditions.
Table 1: Spectroscopic Properties of Rhodamine 110
| Parameter | Value | Reference |
| Excitation Maximum | ~496 nm | [7][8] |
| Emission Maximum | ~520 nm | [7][8] |
| Quantum Yield (Φ) | ~0.92 | [7] |
Table 2: General Optimization Ranges for Assay Parameters
| Parameter | Starting Point | Range to Test | Considerations | Reference |
| Substrate Concentration | 1-20 µM | 0.5 - 50 µM | Titrate to find the optimal balance between signal and background. | [3] |
| pH | 7.0 - 7.5 | 6.5 - 8.5 | Should be optimal for the specific enzyme's activity. | [3] |
| Ionic Strength (NaCl) | 100-150 mM | 50 - 250 mM | Can affect enzyme stability and activity. | [3] |
| Incubation Temperature | 37°C | Room Temp - 37°C | Should be optimal for the enzyme. | [3] |
| Incubation Time | 30-60 min | 10 - 120 min | Perform a time-course experiment to ensure a linear reaction rate. | [3] |
Experimental Protocols
Protocol: Standard Caspase-3 Assay in Cell Lysates
This protocol provides a general procedure for measuring caspase-3 activity in cell lysates using this compound.
-
Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.[7] Prepare fresh and keep on ice.
-
Assay Buffer: Prepare a buffer suitable for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂).[3]
-
Substrate Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.[3]
-
Enzyme/Lysate Preparation: Induce apoptosis in your cell culture alongside a negative control. Harvest cells, wash with ice-cold PBS, and resuspend the cell pellet in chilled lysis buffer.[7] Incubate on ice for 15-30 minutes, then centrifuge to pellet cell debris. The supernatant is your cell lysate. Determine protein concentration.
-
-
Assay Procedure:
-
Bring all reagents to room temperature before use.
-
In a black, 96-well microplate, add your cell lysate (e.g., 20-50 µg of total protein per well).
-
Prepare a working solution of the this compound substrate by diluting the DMSO stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM).[3]
-
Initiate the reaction by adding the substrate working solution to each well.
-
Mix the contents of the wells gently.
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C), protected from light.[3]
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at ~496 nm and emission at ~520 nm.[8]
-
-
Controls:
-
Negative Control: Assay buffer without the enzyme/lysate.
-
No-Substrate Control: Cell lysate in assay buffer without the substrate.
-
Positive Control: A known active caspase-3 enzyme.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: (Asp)2-Rhodamine 110 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (Asp)2-Rhodamine 110 for the detection of caspase-3 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The this compound assay is a fluorescence-based method for detecting the activity of caspase-3, a key enzyme in the apoptotic pathway.[1] The substrate, this compound, consists of two aspartic acid-glutamic acid-valine-aspartic acid (DEVD) tetrapeptides linked to a rhodamine 110 (R110) molecule. In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-3 at the DEVD sequence, the highly fluorescent R110 is released. The resulting increase in fluorescence intensity is directly proportional to the caspase-3 activity in the sample.[1]
Q2: What are the excitation and emission wavelengths for the cleaved Rhodamine 110 product?
The cleaved Rhodamine 110 fluorophore has an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm.[1]
Q3: How should I store this compound?
For long-term stability, this compound should be stored at -20°C, protected from light and moisture. Once reconstituted in an appropriate solvent like DMSO, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Q4: What are appropriate positive and negative controls for this assay?
-
Positive Controls:
-
Negative Controls:
Troubleshooting Guide: Weak or No Signal
A common issue encountered during experiments is a weak or absent fluorescent signal. The following guide provides potential causes and solutions in a question-and-answer format.
Q5: My fluorescent signal is very weak or absent. What could be the problem?
Several factors can contribute to a weak or no signal. This can be broadly categorized into issues with the sample, the reagents, or the assay procedure itself.
Sample-Related Issues
Q6: Could the problem be with my cells or lysate?
Yes, issues with the cell lysate are a primary cause of weak signals.
-
Insufficient Apoptosis Induction: The treatment used to induce apoptosis may not have been effective enough to activate a detectable level of caspase-3.
-
Solution: Optimize the concentration of the apoptosis-inducing agent and the incubation time. You can perform a time-course and dose-response experiment to determine the optimal conditions.[2]
-
-
Low Protein Concentration: The amount of caspase-3 in your lysate may be below the detection limit of the assay.
-
Poor Lysis Efficiency: Incomplete cell lysis will result in a lower yield of cellular components, including active caspase-3.
-
Solution: Ensure you are using a suitable lysis buffer and that the incubation on ice is sufficient (e.g., 10 minutes).[2]
-
Reagent-Related Issues
Q7: I suspect an issue with my reagents. What should I check?
Proper handling and preparation of reagents are critical for a successful assay.
-
Substrate Degradation: The this compound substrate is sensitive to light and multiple freeze-thaw cycles.
-
Solution: Store the substrate in aliquots at -20°C and protect it from light.[2]
-
-
Inactive DTT: Dithiothreitol (DTT) is essential for maintaining caspase activity but is unstable in solution at room temperature.[2]
-
Solution: Prepare fresh DTT-containing buffers for each experiment.[2]
-
-
Incorrect Buffer pH: Caspase-3 activity is optimal at a neutral pH, typically between 7.2 and 7.5.[2]
-
Solution: Verify the pH of your assay buffer.[2]
-
Procedural Issues
Q8: Could my experimental procedure be the cause of the weak signal?
Yes, several procedural steps can impact the final signal strength.
-
Sub-optimal Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal.
-
Solution: Increase the incubation time of the substrate with the lysate (e.g., from 1-2 hours to 4 hours or even overnight). Monitoring the reaction kinetically can help determine the optimal time point.[2]
-
-
Incorrect Instrument Settings: The settings on your fluorescence plate reader may not be optimized for Rhodamine 110.
-
Solution: Ensure you are using the correct excitation (~496 nm) and emission (~520 nm) wavelengths.[1] Optimize the gain setting to maximize the signal without saturating the detector.
-
Data Presentation
Quantitative Troubleshooting Summary
| Parameter | Potential Issue & Solution | Expected Range/Value |
| Protein Concentration | Low: Increase cell number or concentrate lysate. | 50 - 200 µ g/assay [2][3] |
| Substrate Concentration | Sub-optimal: Titrate to find the optimal concentration. | Typically in the low micromolar range. |
| Incubation Time | Too short: Increase incubation time. | 1 - 4 hours, or overnight for very low activity.[2] |
| Buffer pH | Incorrect: Verify and adjust pH. | 7.2 - 7.5[2] |
| DTT | Inactive: Prepare fresh DTT-containing buffers. | Final concentration typically 1-10 mM. |
Expected Signal-to-Noise Ratio
The signal-to-noise ratio is a measure of assay sensitivity. While specific values depend on the experimental conditions, a higher ratio indicates a more robust assay.
| Condition | Expected Signal-to-Noise Ratio |
| Untreated Cells vs. No-Cell Control | Low, but detectable above background. |
| Apoptotic Cells vs. Untreated Cells | Significantly higher, indicating caspase-3 activation. |
| Apoptotic Cells + Inhibitor vs. Apoptotic Cells | Signal should be reduced close to the level of untreated cells. |
Experimental Protocols
Key Experiment: Caspase-3 Activity Assay in Cell Lysates
This protocol provides a general workflow. Optimal conditions may vary depending on the specific cell type and experimental setup.
-
Cell Lysis:
-
Induce apoptosis in your experimental cell population.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA). Add DTT fresh before use.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).[2]
-
-
Assay Setup:
-
In a 96-well black plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Lysis Buffer.
-
Prepare positive and negative controls as described in the FAQ section.
-
Prepare a 2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT). Add DTT fresh before use.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
-
Reaction and Measurement:
-
Prepare a working solution of this compound in the appropriate buffer. The final concentration in the well should be in the low micromolar range (e.g., 10-50 µM).
-
Add the substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light, for 1-4 hours.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~496 nm and emission at ~520 nm.
-
Visualizations
Caption: Apoptotic signaling pathways leading to caspase-3 activation.
Caption: General experimental workflow for the this compound assay.
Caption: Troubleshooting decision tree for weak this compound signal.
References
optimizing incubation time for (Asp)2-Rhodamine 110 experiments
Welcome to the technical support center for (Asp)2-Rhodamine 110, a highly sensitive fluorogenic substrate for measuring caspase-3 and caspase-7 activity. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
A1: The assay utilizes a substrate where two aspartic acid-glutamic acid-valine-aspartic acid (DEVD) peptide sequences are linked to the non-fluorescent Rhodamine 110 (R110) molecule.[1][2] In apoptotic cells, activated executioner caspases, primarily caspase-3 and caspase-7, recognize and cleave the DEVD sequence.[3][4] This cleavage occurs in a two-step process: the first cleavage yields a fluorescent monoamide intermediate, and the second cleavage releases the highly fluorescent R110 molecule.[2][5] The resulting increase in fluorescence intensity is directly proportional to the caspase-3/7 activity in the sample.[1]
Q2: What are the recommended excitation and emission wavelengths for Rhodamine 110?
A2: The optimal excitation wavelength for Rhodamine 110 is approximately 490-498 nm, and the emission wavelength is around 520-535 nm.[2][6] These settings are compatible with standard green fluorescence channels (e.g., FITC filters).[1]
Q3: How should this compound be stored?
A3: The lyophilized substrate should be stored at -20°C, protected from light and moisture.[7] Stock solutions, typically prepared in DMSO, should also be stored at -20°C, where they are stable for up to three months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is the fluorescence of Rhodamine 110 sensitive to pH?
A4: The fluorescence of the cleaved Rhodamine 110 product is stable over a broad pH range, typically from 3 to 9.[8] However, the pH of the assay buffer should be optimized for the specific enzyme's activity, which is generally around pH 7.5.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments.
Issue 1: High Background Fluorescence
High background can mask the specific signal, leading to a low signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps |
| Reagent Impurity | Ensure the this compound substrate is high purity (>98%). Lower purity batches may contain contaminating free Rhodamine 110.[7] |
| Cellular Autofluorescence | Run a control with cells that have not been treated with the substrate to quantify the intrinsic fluorescence.[9] If high, consider using a fluorescence-free medium (without phenol (B47542) red or serum) during the final incubation and reading steps.[9] |
| Non-Specific Binding | Pre-incubating samples with a blocking agent like Bovine Serum Albumin (BSA) can help prevent the probe from adhering non-specifically to cellular components or the assay plate.[7] |
| Sub-optimal Washing | Insufficient washing can leave unbound substrate in the well. Ensure washing steps are thorough but gentle to avoid cell detachment.[7] |
| Contaminated Assay Plates | Use black, clear-bottom microplates specifically designed for fluorescence assays to minimize background from the plate itself.[10] |
Issue 2: Low or No Signal
A weak or absent signal may indicate a problem with the cells, the enzyme, or the assay setup.
| Possible Cause | Troubleshooting Steps |
| Insufficient Caspase Activation | Verify that your experimental conditions are sufficient to induce apoptosis and activate caspases. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to confirm that the assay is working.[11] |
| Insufficient Incubation Time | The standard 30-60 minute incubation may not be optimal for your specific cell type or experimental conditions. Perform a time-course experiment to determine the optimal incubation period where the signal is robust and the reaction is in the linear range. |
| Incorrect Instrument Settings | Confirm that the fluorescence reader is set to the correct excitation and emission wavelengths for Rhodamine 110 (~498 nm Ex / ~521 nm Em). Check the gain setting to ensure it is sensitive enough to detect the signal. |
| Enzyme Inhibition | Components in your sample or test compounds may be inhibiting caspase activity. Run a control with purified active caspase-3 to test for inhibition. |
Experimental Protocols & Data
General Protocol for Microplate-Based Caspase-3/7 Assay
This protocol provides a starting point for a 96-well plate format. Optimization of cell number, substrate concentration, and incubation time is crucial.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Induction of Apoptosis: Treat cells with the experimental compound(s) for the desired period to induce apoptosis. Include appropriate controls (e.g., untreated cells, vehicle control, positive control with staurosporine).
-
Substrate Preparation: Prepare a working solution of this compound in an appropriate assay buffer (e.g., HEPES-buffered saline) at a 2X final concentration.
-
Cell Lysis (for lysate-based assays): If the assay is performed on cell lysates, add a lysis buffer to each well and incubate as recommended by the manufacturer.[6]
-
Substrate Incubation: Add an equal volume of the 2X substrate solution to each well. The final concentration of the substrate is typically in the range of 1-10 µM.[1]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[1][6] For kinetic assays, begin reading immediately. For endpoint assays, this time may need to be optimized.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound experiments.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Final Working Concentration | Solvent |
| This compound | 1-10 mM | 1-10 µM | DMSO[12] |
| Ac-DEVD-CHO (Inhibitor) | 5 mM | Varies (used as control) | DMSO |
| R110 Standard | 80 µM - 1 mM | Used for standard curve | DMSO[6] |
Table 2: Typical Incubation Parameters
| Parameter | Duration | Temperature | Notes |
| Apoptosis Induction | 1-4 hours (or longer) | 37°C | Highly dependent on cell type and stimulus.[1] |
| Substrate Incubation | 30-60 minutes | Room Temp or 37°C | Protect from light.[1][6] This is the most critical parameter to optimize. |
| Inhibitor Pre-incubation | 15 minutes | Room Temp | For negative control wells.[6] |
Visual Guides
Caspase Activation Pathway
This diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade, leading to the cleavage of the this compound substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
photostability and photobleaching of (Asp)2-Rhodamine 110
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Asp)2-Rhodamine 110 in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, a fluorogenic substrate for caspase-3.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Reagent Impurity: The this compound reagent may contain free Rhodamine 110. 2. Incomplete Hydrolysis: Incomplete enzymatic cleavage leading to partially fluorescent intermediates. 3. Cellular Autofluorescence: Intrinsic fluorescence from cells or media components. 4. Non-Specific Binding: The probe may bind non-specifically to cellular components or surfaces. | 1. Verify Reagent Purity: Use high-purity (>98%) this compound. Consider analytical techniques like HPLC to check for contaminants. 2. Optimize Enzyme Concentration and Incubation Time: Ensure complete cleavage by optimizing the concentration of caspase-3 and the incubation time. 3. Include Controls: Run a control with unstained cells to measure the level of autofluorescence. If high, consider using a different cell line or media with lower intrinsic fluorescence. 4. Use Blocking Agents: Pre-incubate samples with a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific binding. 5. Optimize Washing Steps: Ensure thorough washing to remove any unbound probe. |
| Low or No Fluorescence Signal | 1. Inactive Enzyme: Caspase-3 may be inactive or present at very low concentrations. 2. Incorrect Filter Sets: Using excitation/emission filters that do not match the spectral properties of Rhodamine 110. 3. Photobleaching: Excessive exposure to excitation light leading to degradation of the fluorophore. 4. Fluorescence Quenching: Components in the assay buffer or the compound being tested may be quenching the fluorescence. | 1. Use a Positive Control: Include a known activator of apoptosis or recombinant active caspase-3 to confirm assay functionality. 2. Verify Filter Compatibility: Ensure the use of appropriate filters for Rhodamine 110 (Excitation ~496 nm, Emission ~520 nm). 3. Minimize Light Exposure: Protect the samples from light as much as possible and minimize the duration of exposure to the excitation source. 4. Run a Quenching Control: Test for quenching by adding the test compound to a solution of free Rhodamine 110 and measuring the fluorescence. |
| Inconsistent or Non-Reproducible Results | 1. Variability in Cell Health/Number: Inconsistent cell seeding density or viability can lead to variable caspase-3 activity. 2. Inconsistent Reagent Preparation: Errors in the dilution or storage of reagents. 3. Temperature Fluctuations: Caspase activity is temperature-dependent. | 1. Ensure Consistent Cell Culture Practices: Use a consistent cell seeding protocol and assess cell viability before starting the experiment. 2. Prepare Fresh Reagents: Prepare fresh dilutions of the substrate and other critical reagents for each experiment and store them properly. This compound should be stored at -20°C, protected from light. 3. Maintain Stable Temperature: Ensure all incubation steps are performed at a consistent and optimal temperature for the enzyme. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: Upon cleavage by caspase-3, this compound releases Rhodamine 110. The optimal excitation wavelength for Rhodamine 110 is approximately 496 nm, and the optimal emission wavelength is around 520 nm.
Q2: How should I store this compound?
A2: For long-term stability, this compound should be stored at -20°C under desiccating conditions and protected from light.
Q3: Can I use this compound for in vivo imaging?
A3: While Rhodamine 110-based substrates are widely used for in vitro and cell-based assays, their suitability for in vivo imaging depends on factors like cell permeability, pharmacokinetics, and biodistribution. Specific derivatives of Rhodamine 110 have been developed with enhanced cell penetration for in vivo studies.
Q4: What is the mechanism of fluorescence generation with this compound?
A4: this compound is a bisamide substrate where two aspartic acid-containing peptide sequences are attached to the amino groups of Rhodamine 110, rendering it non-fluorescent. In the presence of active caspase-3, the enzyme cleaves the peptide sequences at the aspartic acid residue. This two-step cleavage process first yields a fluorescent monoamide intermediate and then the highly fluorescent Rhodamine 110.
Q5: How can I quantify the caspase-3 activity using this compound?
A5: You can create a standard curve using known concentrations of free Rhodamine 110. By comparing the fluorescence intensity of your experimental samples to the standard curve, you can determine the concentration of Rhodamine 110 produced, which is proportional to the caspase-3 activity.
Data Presentation
Table 1: Spectral Properties of Rhodamine 110 and its Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Rhodamine 110 | ~496 | ~520 | ~80,000 | ~0.9 |
| Monoamide Rhodamine 110 Derivative | ~492 | ~518 | ~23,500 | ~0.29 |
| Bisamide Rhodamine 110 Derivative (e.g., this compound) | Non-fluorescent | Non-fluorescent | - | - |
Note: The spectral properties of the monoamide intermediate of this compound are expected to be similar to other monoamide Rhodamine 110 derivatives.
Experimental Protocols
Protocol for Measuring Caspase-3 Activity in Cell Lysates
-
Cell Lysis:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, pH 7.4).
-
Incubate the cells on ice for 15-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate for the assay.
-
-
Assay Procedure:
-
Prepare a 2X reaction buffer (e.g., 20 mM HEPES, 10 mM DTT, 2 mM EDTA, 0.1% CHAPS, pH 7.4).
-
In a 96-well black plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of the 2X reaction buffer to each well.
-
Prepare a stock solution of this compound in DMSO and dilute it in the assay buffer to a final concentration of 10-50 µM.
-
Add 10 µL of the diluted this compound substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~496 nm and emission at ~520 nm.
-
Protocol for Assessing Photostability
-
Sample Preparation: Prepare a solution of the fluorescent product, Rhodamine 110, in the assay buffer at a concentration that gives a strong fluorescence signal.
-
Initial Measurement: Measure the initial fluorescence intensity of the sample.
-
Continuous Illumination: Continuously expose the sample to the excitation light source in the fluorometer or microscope.
-
Time-Lapse Measurement: Record the fluorescence intensity at regular intervals over a defined period (e.g., every minute for 30 minutes).
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decrease in fluorescence intensity is an indicator of the photostability. The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Mandatory Visualizations
Caption: Caspase-3 Signaling Pathways
Caption: Caspase-3 Activity Assay Workflow
impact of DMSO concentration on caspase assay with (Asp)2-Rhodamine 110
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of Dimethyl Sulfoxide (B87167) (DMSO) on caspase assays utilizing the fluorogenic substrate (Asp)2-Rhodamine 110.
Frequently Asked Questions (FAQs)
Q1: What is the role of DMSO in a caspase assay? A1: DMSO is a powerful aprotic solvent used to dissolve hydrophobic compounds for use in aqueous solutions.[1][2] In the context of caspase assays, it is most commonly used to prepare a concentrated stock solution of the this compound substrate, which can have limited aqueous solubility.[3] It is also used as a vehicle for delivering various apoptosis-inducing or inhibiting compounds to cells in culture.[2]
Q2: How does the this compound substrate work? A2: The this compound substrate, also known as D2R, is a non-fluorescent molecule.[4] In apoptotic cells, activated executioner caspases, primarily caspase-3 and caspase-7, recognize and cleave the two aspartate (Asp) residues. This cleavage releases the Rhodamine 110 (R110) fluorophore, which is intensely fluorescent. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.[5][6][7]
Q3: What is the maximum recommended final concentration of DMSO in my assay? A3: The final concentration of DMSO should be kept as low as possible, ideally below 1%.[8][9] Many studies indicate that DMSO concentrations of 5% and 10% are directly cytotoxic to cells.[10][11] The specific tolerance is cell-line dependent, so it is critical to run a solvent control (cells treated with the same final concentration of DMSO as your experimental samples) to determine the baseline effect on your specific system. One study found that a DMSO concentration of 0.3125% showed minimal cytotoxicity across a range of cancer cell lines.[8]
Q4: Can DMSO itself activate caspases? A4: Yes, high concentrations of DMSO (typically 2% or greater) have been shown to induce a pro-inflammatory response that leads to the activation of caspase-1 via the NLRP3 inflammasome.[1][12][13] This can create a significant false-positive signal, especially in studies involving inflammation or pyroptosis. While the this compound substrate is primarily for caspase-3/7, off-target cleavage or indirect effects from caspase-1 activation could interfere with the assay.
Q5: Can DMSO affect the fluorescence reading directly? A5: DMSO can alter the fluorescence properties of certain molecules.[14][15] To ensure accurate quantification of caspase activity, it is best practice to generate a Rhodamine 110 standard curve. The standards for this curve should be diluted in the exact same assay buffer used for your samples, including the final working concentration of DMSO.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High fluorescence in negative control / untreated cells | DMSO-induced Caspase Activation: The final DMSO concentration may be too high (e.g., >1%), leading to caspase-1 activation and/or cellular stress.[1][12] | Lower the final DMSO concentration in all wells to <1%, ideally ≤0.5%. Always include a "solvent control" containing only cells and the highest concentration of DMSO used in the experiment. |
| Spontaneous Apoptosis: Cells may have been cultured for too long, seeded at too high a density, or are otherwise unhealthy, leading to baseline apoptosis. | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to avoid overgrowth during the experiment. | |
| Low or no signal in positive control / treated cells | DMSO Cytotoxicity: High DMSO concentrations (≥5%) can be cytotoxic, causing cell death and lysis before the endpoint, leading to a loss of both cells and active caspases.[10][11] | Reduce the final DMSO concentration. Verify cell viability and count at the end of the experiment using a method like Trypan Blue exclusion. |
| Enzyme Inhibition: Although less common for caspases at low percentages, DMSO can act as an enzyme inhibitor in some systems.[2] | Ensure the final DMSO concentration is minimal. If testing a compound library, be aware that DMSO can influence the activity of some inhibitors.[2] | |
| Ineffective Apoptosis Induction: The compound used to induce apoptosis may not be working at the concentration or incubation time used. | Confirm the efficacy of your apoptosis inducer with an orthogonal method (e.g., Annexin V staining, PARP cleavage). | |
| High well-to-well variability | Inconsistent DMSO Concentration: Inaccurate pipetting when adding a DMSO-dissolved compound or substrate can lead to different final concentrations across the plate. | Ensure thorough mixing of reagents after addition. Use calibrated pipettes and proper technique. |
| Edge Effects: Wells on the outer edges of the microplate are prone to evaporation, concentrating solutes like DMSO and affecting cell health. | Avoid using the outermost wells of the plate for samples. Fill them with sterile PBS or media to create a humidity barrier. |
Quantitative Data Summary
The following table summarizes the reported effects of different DMSO concentrations on cellular processes relevant to caspase assays.
| DMSO Concentration | Observed Effect | Cell Type / System | Citation |
| 0.5% - 1% | Slight increase in IL-1β secretion (marker of caspase-1 activity). | PMA-differentiated THP-1 cells | [1] |
| ≥ 2% | Significant increase in IL-1β secretion and caspase-1 activation. | PMA-differentiated THP-1 cells | [1][16] |
| 5% and 10% | Significant cytotoxicity observed at all time points. | Human Apical Papilla Cells (hAPC) | [10] |
| 10% | Increased cell damage and loss of viability over time. | Breast and Lung Cancer Cells | [11] |
| 0% to 10% | Negligible effect on substrate cleavage. | HIV-1 Protease (in vitro) | [17] |
Note: The effect of DMSO is highly dependent on the specific cell type, exposure duration, and experimental conditions. The data above should be used as a guideline, and empirical testing is always recommended.
Experimental Protocols
General Protocol for Microplate-Based Caspase-3/7 Assay
This protocol provides a general workflow for measuring caspase-3/7 activity in adherent cells. Volumes are suggested for a 96-well plate.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Apoptosis Induction:
-
Treat cells with your apoptosis-inducing compound (dissolved in media or DMSO).
-
Include appropriate controls:
-
Negative Control: Untreated cells.
-
Solvent Control: Cells treated with the highest final concentration of DMSO used for the test compounds.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine).
-
-
Incubate for the desired period (e.g., 4-24 hours) under standard cell culture conditions.
-
-
Substrate Preparation:
-
Prepare the Assay Buffer/Lysis Buffer.
-
Dilute the this compound substrate from its DMSO stock into the Assay Buffer to the final desired working concentration (typically 1-10 µM). Protect from light.
-
-
Assay Procedure:
-
Remove the plate from the incubator.
-
Add 100 µL of the substrate working solution to each well.[7]
-
Mix gently on a plate shaker for 30-60 seconds.
-
-
Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 490 nm and emission at approximately 520 nm.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the data to the solvent control.
-
Express results as Relative Fluorescence Units (RFU) or fold-change over the negative control.
-
Visualizations
Caption: General experimental workflow for a cell-based caspase assay.
Caption: Simplified caspase activation and substrate cleavage pathway.
Caption: Logical workflow for troubleshooting DMSO-related assay issues.
References
- 1. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
preventing non-specific binding of (Asp)2-Rhodamine 110
Welcome to the technical support center for (Asp)2-Rhodamine 110. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a primary focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as D2R, is a fluorogenic substrate for caspases, key enzymes involved in apoptosis.[1][2] The substrate consists of two aspartic acid residues linked to the non-fluorescent rhodamine 110 molecule. In the presence of active caspases, the aspartic acid residues are cleaved, releasing the highly fluorescent rhodamine 110.[3][4] The resulting fluorescence intensity is directly proportional to the caspase activity in the sample.[3]
Q2: What are the excitation and emission wavelengths for the cleaved rhodamine 110 product?
The cleaved rhodamine 110 product has an excitation maximum of approximately 496-499 nm and an emission maximum of around 520-521 nm.[4][5][6]
Q3: How should I store this compound?
For long-term stability, this compound should be stored at -20°C, protected from light and moisture.[7][8] Stock solutions are typically prepared in anhydrous DMSO and should also be stored at -20°C.[4][9] It is recommended to prepare fresh dilutions in assay buffer immediately before use to minimize spontaneous hydrolysis.[10]
Q4: What is the main cause of high background fluorescence in my assay?
High background fluorescence can arise from several sources:
-
Reagent Impurity: The presence of free rhodamine 110 in the substrate stock can lead to high initial fluorescence. It is crucial to use a high-purity substrate (>98%).[7]
-
Substrate Instability: this compound can degrade over time, especially when diluted in aqueous buffers, leading to the release of free rhodamine 110.[10]
-
Non-Specific Binding: The probe can adhere non-specifically to cellular components or the surfaces of the experimental vessel.[7]
-
Sample Autofluorescence: Endogenous fluorescence from cells, tissues, or culture media can contribute to the background signal.[7]
Troubleshooting Guide: High Background and Non-Specific Binding
High background fluorescence is a common issue that can significantly impact the signal-to-noise ratio of your assay. This guide provides a systematic approach to identify and resolve the root causes of this problem.
Troubleshooting Workflow
This workflow will guide you through the steps to diagnose and resolve high background fluorescence.
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Solutions for Non-Specific Binding
1. Optimize Substrate Concentration
Using an excessively high concentration of this compound can lead to increased non-specific binding. It is crucial to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 1 - 10 µM | Start with a concentration in the lower end of the range and titrate up to find the best signal-to-noise ratio.[3] |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase background fluorescence.[3][11] |
| Incubation Temperature | 37°C | Optimal for enzymatic activity.[3][9] |
2. Utilize Blocking Agents
Blocking agents are used to saturate non-specific binding sites, thereby reducing the background signal. The choice of blocking agent can depend on the sample type.
| Blocking Agent | Recommended Concentration | Mechanism of Action & Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A common protein-based blocker that reduces non-specific protein-protein interactions.[12] Ensure the BSA is IgG-free to avoid cross-reactivity with antibodies if they are used in the same experiment.[13] |
| Normal Serum | 5 - 10% (v/v) | Serum from the same species as the secondary antibody (if used) is recommended to block endogenous Fc receptors.[12] |
| Non-fat Dry Milk | 1 - 5% (w/v) | An alternative protein-based blocker. Note that it contains biotin (B1667282) and may interfere with avidin-biotin detection systems.[12] |
| Commercial Blocking Buffers | Varies by manufacturer | Often contain a mixture of proteins and other components for efficient blocking. Some are protein-free to avoid cross-reactivity.[12] |
3. Improve Washing Steps
Insufficient washing can leave unbound fluorescent probe in the sample, contributing to high background.
-
Increase the number of washes: Perform at least three wash steps after incubation with the substrate.
-
Increase the duration of washes: Each wash should be for a minimum of 5 minutes with gentle agitation.[13]
-
Use an appropriate wash buffer: A common wash buffer is PBS with a non-ionic detergent like 0.1% Tween 20.
Experimental Protocols
Caspase-3/7 Activity Assay in Cell Lysates
This protocol provides a general procedure for measuring caspase-3/7 activity in cell lysates using this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, containing 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, containing 10 mM DTT and 2 mM EDTA)
-
Black, 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store at -20°C.[4][9]
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.
-
Prepare Cell Lysates:
-
Perform the Assay:
-
In a 96-well black microplate, add 50-200 µg of protein from the cell lysate to each well.[16]
-
Add Assay Buffer to bring the total volume to 90 µL.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a 10X final concentration.
-
Initiate the reaction by adding 10 µL of the working substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[3][11]
-
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation at ~499 nm and emission at ~521 nm.[4][17]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Caspase activation signaling pathways.
Caption: Experimental workflow for a caspase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. (Z-Asp-Glu-Val-Asp)2-Rhodamine 110, 223538-61-2 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. youtube.com [youtube.com]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. mpbio.com [mpbio.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: (Asp)2-Rhodamine 110 Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (Asp)2-Rhodamine 110 as a fluorogenic substrate, primarily in caspase-3 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly sensitive fluorogenic substrate used to measure the activity of certain proteases, most notably caspase-3 and caspase-7, which are key executioner enzymes in apoptosis. The substrate consists of two aspartic acid-glutamic acid-valine-aspartic acid (DEVD) tetrapeptides linked to a rhodamine 110 (R110) molecule. In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase-3/7, the highly fluorescent R110 is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][2][3]
Q2: What are the optimal excitation and emission wavelengths for the cleaved Rhodamine 110 product?
The cleaved Rhodamine 110 product exhibits excitation and emission maxima around 496 nm and 520 nm, respectively.[3][4]
Q3: How should I store this compound and its stock solutions?
For long-term stability, the lyophilized powder of this compound and related N-Fmoc rhodamine 110 derivatives should be stored at -20°C, protected from light and moisture.[4][5] Stock solutions are typically prepared in DMSO or DMF and can be stored desiccated at 2–6°C or below for at least six months.[6] It is not recommended to store aqueous solutions of Rhodamine 110 for more than one day.[4]
Q4: What are the key components of a typical assay buffer for a caspase-3 assay using this compound?
A typical assay buffer is designed to maintain the optimal pH and ionic strength for caspase-3 activity and stability. Common components include a buffering agent (e.g., Tris-HCl, HEPES), salts, a reducing agent, and sometimes a detergent. For example, one assay buffer formulation includes 20mM Tris-HCl (pH 8.0), 2mM CaCl2, 2mM β-Mercaptoethanol, and 0.05% CHAPS.[7] Another protocol suggests a buffer with 10 mM Tris or HEPES (pH 7.5).[6] Dithiothreitol (DTT) is also frequently used as a reducing agent.[8]
Troubleshooting Guide
High Background Fluorescence
Q5: I am observing high background fluorescence in my negative control wells. What are the potential causes and solutions?
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay. Here are the common causes and troubleshooting steps:
-
Cause 1: Reagent Impurity. The this compound reagent may contain free Rhodamine 110, which is highly fluorescent.
-
Solution: Ensure you are using a high-purity substrate (>98%). If you suspect impurity, you can perform quality control tests like HPLC or TLC.[5]
-
-
Cause 2: Spontaneous Substrate Degradation. The substrate may degrade over time, especially if not stored correctly.
-
Cause 3: Non-Specific Binding. The fluorescent probe may adhere to the surfaces of the microplate wells.
-
Cause 4: Sample Autofluorescence. Biological samples, such as cell lysates or culture media, can have endogenous fluorescence.
-
Solution: Always include a "no substrate" control to measure the intrinsic fluorescence of your sample. Subtract this background from your measurements.
-
dot
Caption: Troubleshooting workflow for high background fluorescence.
Low or No Signal
Q6: My induced samples show very low or no increase in fluorescence compared to the control. What should I check?
A lack of signal can be due to issues with the enzyme, the substrate, or the assay conditions.
-
Cause 1: Inactive Enzyme. The caspase-3 in your sample may not be active.
-
Solution: Ensure your apoptosis induction protocol is working. Include a positive control with known active caspase-3. Also, ensure that your cell lysis procedure is effective without denaturing the enzyme.
-
-
Cause 2: Incorrect Buffer pH. Caspase activity is pH-dependent.
-
Cause 3: Insufficient Substrate Concentration. The substrate concentration may be too low for the amount of enzyme present.
-
Solution: The final substrate concentration should be at or near the Michaelis constant (Km) of the enzyme, which is typically in the low micromolar range.[1] You may need to perform a substrate titration to determine the optimal concentration for your specific experimental conditions.
-
-
Cause 4: Presence of Inhibitors. Your sample or buffer may contain caspase inhibitors.
Experimental Protocols & Data
General Protocol for Caspase-3 Activity Assay
This protocol provides a general workflow for measuring caspase-3 activity in cell lysates using this compound. Optimization may be required for specific cell types and experimental conditions.
dot
Caption: General experimental workflow for a caspase-3 assay.
1. Reagent Preparation:
-
Cell Lysis Buffer: A common buffer consists of 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail.
-
Assay Buffer: Prepare a 2X reaction buffer containing 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.
-
This compound Stock Solution: Dissolve the substrate in DMSO to a concentration of 2 mM.
-
Positive Control: Recombinant active caspase-3.
-
Inhibitor Control: A known caspase-3 inhibitor, such as Ac-DEVD-CHO.
2. Sample Preparation:
-
Induce apoptosis in your experimental cell population. Maintain a non-induced control population.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in cold lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic extract. Determine the protein concentration.
3. Assay Procedure:
-
In a black 384-well microplate, add your cell lysates (e.g., 50 µL per well). Adjust the protein concentration to be consistent across all samples.
-
Set up control wells:
-
Negative Control: Lysate from non-induced cells.
-
Positive Control: Active caspase-3 in assay buffer.
-
Blank: Lysis buffer only (for background fluorescence of the buffer and substrate).
-
Inhibitor Control: Pre-incubate lysate from induced cells with the caspase-3 inhibitor for 10-15 minutes before adding the substrate.
-
-
Prepare the substrate working solution by diluting the this compound stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Initiate the reaction by adding the substrate working solution to all wells (e.g., 50 µL per well).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized.
-
Measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[1]
Data Summary Tables
| Parameter | Wavelength (nm) | Reference |
| Rhodamine 110 Excitation Max | ~496 | [3][4] |
| Rhodamine 110 Emission Max | ~520 | [3][4] |
| Reagent | Typical Stock Concentration | Typical Final Concentration | Solvent | Storage |
| This compound | 2 mM | Low µM range | DMSO | -20°C |
| DTT | 1 M | 1-2 mM | Water | -20°C |
| Ac-DEVD-CHO (Inhibitor) | 5 mM | Varies | DMSO | -20°C |
Signaling Pathway Visualization
The cleavage of this compound is a direct measure of caspase-3/7 activity.
dot
Caption: Enzymatic cleavage of this compound by caspase-3/7.
References
- 1. benchchem.com [benchchem.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. biotium.com [biotium.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Validation & Comparative
Validating Apoptosis Induction: A Comparative Guide to (Asp)2-Rhodamine 110 and Alternative Assays in Staurosporine-Treated Cells
For researchers, scientists, and drug development professionals, the accurate validation of apoptosis is crucial. Staurosporine (B1682477), a potent protein kinase inhibitor, is a widely used tool to induce programmed cell death. This guide provides a comparative analysis of the (Asp)2-Rhodamine 110 caspase-3 substrate assay with other common methods for validating staurosporine-induced apoptosis, supported by experimental data and detailed protocols.
The this compound assay, which utilizes the fluorogenic substrate (Asp-Glu-Val-Asp)2-Rhodamine 110, offers a direct and sensitive measurement of caspase-3 activity, a key executioner in the apoptotic cascade. This guide will compare its performance against established apoptosis detection methods, providing a framework for selecting the most appropriate assay for your research needs.
Performance Comparison of Apoptosis Assays
The following tables summarize quantitative data from studies utilizing staurosporine to induce apoptosis and various methods to measure the cellular response.
Table 1: Caspase-3 Activity Measured by this compound Assay in Staurosporine-Treated HeLa Cells
| Staurosporine Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3 Activity (vs. Control) |
| 1 | 3 | ~1.5 |
| 1 | 4 | ~2.0 |
| 1 | 6 | Peak Activity |
| 1 | 8 | Decline from Peak |
Data synthesized from studies investigating staurosporine-induced caspase-3 activation in HeLa cells.
Table 2: Apoptosis Detection by Annexin V Staining in Staurosporine-Treated Jurkat Cells
| Staurosporine Concentration (µM) | Incubation Time (hours) | Percentage of Annexin V Positive Cells (%) |
| 1 | 3 | ~20% |
| 1 | 6 | ~50% |
Data from a study comparing different Annexin V kits in staurosporine-treated KG-1 and NKT cell lines, with Jurkat cells expected to show a similar trend.[1][2]
Table 3: Comparison of Different Apoptosis Assay Methodologies
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Limitations |
| This compound | Enzymatic cleavage of a fluorogenic substrate by active caspase-3. | Mid-to-late | Direct measurement of key executioner caspase activity, high sensitivity. | Cell lysis is typically required, may not detect early apoptotic events. |
| Annexin V Staining | Binding of Annexin V to phosphatidylserine (B164497) (PS) translocated to the outer cell membrane. | Early | Detects one of the earliest events in apoptosis, can be combined with a viability dye to distinguish apoptotic from necrotic cells. | PS translocation can also occur in necrotic cells, so co-staining is essential. |
| TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of fragmented DNA. | Late | Specific for DNA fragmentation, a hallmark of late-stage apoptosis. | Can also label necrotic cells, may not detect early apoptotic stages. |
| Mitochondrial Membrane Potential Dyes (e.g., TMRE, JC-1) | Fluorescent dyes that accumulate in mitochondria based on the membrane potential. | Early | Detects the collapse of the mitochondrial membrane potential, an early apoptotic event. | Can be influenced by factors other than apoptosis that affect mitochondrial function. |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay using this compound
This protocol is for measuring caspase-3 activity in cell lysates following staurosporine treatment.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium
-
Staurosporine
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
This compound substrate
-
Fluorometer or microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Induction of Apoptosis: Treat cells with 1 µM staurosporine for various time points (e.g., 0, 2, 4, 6, 8 hours). Include an untreated control.
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase-3 Assay:
-
Prepare the caspase-3 substrate solution by diluting this compound in assay buffer according to the manufacturer's instructions.
-
Add 50 µL of the substrate solution to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a fluorometer with excitation at ~499 nm and emission at ~521 nm.
Protocol 2: Apoptosis Detection using Annexin V-FITC Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and a viability dye (e.g., Propidium Iodide - PI).
Materials:
-
Jurkat cells (or other suitable suspension cell line)
-
Complete cell culture medium
-
Staurosporine
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 6-well plate at a density of 5 x 10^5 cells/mL.
-
Induction of Apoptosis: Treat cells with 1 µM staurosporine for desired time points (e.g., 0, 3, 6 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
Visualizing the Pathways and Processes
To further clarify the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Staurosporine induces apoptosis primarily through the intrinsic pathway.
Caption: A generalized workflow for validating apoptosis induction.
Caption: A logical diagram illustrating the validation of apoptosis.
References
A Comparative Guide to (Asp)2-Rhodamine 110 and AMC-Based Caspase Substrates
For researchers, scientists, and drug development professionals, the accurate quantification of caspase activity is a critical component of apoptosis research. The selection of a suitable fluorogenic substrate is paramount, as it directly influences the sensitivity, reliability, and applicability of the assay. This guide provides an objective comparison between two widely used classes of caspase substrates: (Asp)2-Rhodamine 110 and those based on 7-amino-4-methylcoumarin (B1665955) (AMC).
At the core of apoptosis, or programmed cell death, is the activation of a cascade of cysteine-aspartic proteases known as caspases.[1][2] These enzymes are present as inactive zymogens in healthy cells and are activated by pro-apoptotic signals.[1] Executioner caspases, such as caspase-3 and -7, are responsible for cleaving a multitude of cellular proteins, leading to the dismantling of the cell.[2][3] Fluorogenic assays exploit this activity by using synthetic peptide substrates that are recognized and cleaved by active caspases. This cleavage liberates a fluorophore, resulting in a measurable increase in fluorescence that is proportional to caspase activity.[1][4]
Quantitative Performance Comparison
The choice between Rhodamine 110 (R110) and AMC-based substrates often depends on the specific requirements of the experiment, such as the need for high sensitivity, the potential for compound interference, or the desire to multiplex with other fluorescent probes.
| Feature | This compound (e.g., Z-DEVD-R110) | AMC-Based Substrates (e.g., Ac-DEVD-AMC) |
| Fluorophore | Rhodamine 110 (R110)[5] | 7-amino-4-methylcoumarin (AMC)[5] |
| Excitation (nm) | ~496 - 500[2][5] | ~354 - 380[4][6] |
| Emission (nm) | ~520 - 529[5][7] | ~441 - 460[4][5][8] |
| Cleavage Mechanism | Two-step cleavage of the bis-amide substrate[7][9][10] | Single-step cleavage |
| Key Advantages | - Longer excitation/emission wavelengths reduce autofluorescence from cells and test compounds.[7][11]- Higher sensitivity compared to coumarin (B35378) derivatives.[7][12]- Bright fluorescence signal.[9] | - Widely used and well-characterized.- High signal-to-background ratio in certain applications.[11] |
| Limitations | - Two-step cleavage can complicate kinetic analysis.[7]- Lower signal-to-background ratio compared to AMC in some assays.[11] | - Shorter wavelength is prone to interference from cellular autofluorescence and blue-fluorescing compounds.[11][13]- Lower intrinsic sensitivity than R110.[7] |
Rhodamine 110-based substrates offer a significant advantage due to their spectral properties.[7] The longer excitation and emission wavelengths fall outside the range of most cellular autofluorescence, leading to a cleaner signal.[7][11] In contrast, the UV/blue light required for AMC excitation can overlap with the fluorescence of NADH, FAD, and various cellular components, as well as many library compounds used in drug screening, potentially resulting in false positives or negatives.[11][13]
The this compound substrate, also known as a bis-amide R110 substrate, involves a two-step cleavage process.[7][9][10] The initial cleavage of one peptide arm converts the non-fluorescent bis-amide into a fluorescent mono-amide, and the second cleavage releases the highly fluorescent R110 dye.[9][10] While this yields a very bright signal, it can complicate the determination of enzyme kinetics.[7] Asymmetric R110 substrates that undergo a single cleavage are available to simplify kinetic studies.[7]
Signaling Pathway and Experimental Workflow
To contextualize the use of these substrates, it is helpful to visualize both the biological pathway they measure and the experimental process for measuring it.
Experimental Protocols
The following are generalized protocols for performing caspase-3/7 activity assays in a 96-well plate format using cell lysates. Optimization may be required depending on the cell type and experimental conditions.
Protocol 1: Caspase-3/7 Assay Using Ac-DEVD-AMC
This protocol is adapted for a fluorometric assay using an AMC-based substrate.[4][12]
Materials:
-
Cells (treated and untreated controls)
-
Phosphate-Buffered Saline (PBS)
-
Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Ac-DEVD-AMC substrate (1 mM stock in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells according to your experimental protocol.[4]
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[4]
-
Incubate on ice for 10-15 minutes.[4]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, chilled tube. Determine protein concentration if desired.
-
-
Assay Reaction:
-
Detection:
-
Measure the fluorescence in a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[8][12]
-
The fold-increase in caspase activity can be determined by comparing the fluorescence of the apoptotic sample to the non-induced control after subtracting background fluorescence.
-
Protocol 2: Caspase-3/7 Assay Using (Z-DEVD)2-R110
This protocol describes a homogeneous, one-step assay suitable for R110-based substrates.
Materials:
-
Cells cultured in a 96-well plate (treated and untreated controls)
-
(Z-DEVD)2-R110 Caspase-3/7 Substrate
-
Assay/Lysis Buffer (often provided in a kit, containing reagents to lyse cells and support caspase activity)
-
Fluorescence microplate reader (Excitation: ~499 nm, Emission: ~521 nm)
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with apoptosis-inducing compounds and appropriate controls. Incubate for the desired time.
-
-
Assay Reaction (Homogeneous Format):
-
Prepare the caspase substrate solution by diluting the (Z-DEVD)2-R110 stock into the assay buffer according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution directly to each well containing the cultured cells (this buffer typically contains detergents to lyse the cells).[14]
-
Mix gently by shaking the plate for 30-60 seconds.[6]
-
Incubate the plate at room temperature or 37°C for at least 1-2 hours, protected from light.[14]
-
-
Detection:
-
Measure fluorescence intensity using a microplate reader with an excitation filter of ~499 nm and an emission filter of ~521 nm.[14]
-
Quantify activity by comparing the signal from treated wells to untreated controls.
-
Conclusion
Both this compound and AMC-based substrates are effective tools for measuring caspase activity. The optimal choice depends on the specific experimental context.
-
AMC-based substrates are a reliable choice for standard assays where high levels of autofluorescence from compounds or cells are not a major concern.
-
This compound substrates are superior for applications requiring higher sensitivity and for high-throughput screening of compound libraries, where the longer wavelength emission minimizes interference from autofluorescence.[11][12] Their enhanced brightness and cleaner spectral window make them particularly valuable for detecting subtle changes in caspase activity or when working with limited sample material.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Many cuts to ruin: a comprehensive update of caspase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abpbio.com [abpbio.com]
- 10. genecopoeia.com [genecopoeia.com]
- 11. anaspec.com [anaspec.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Battle of Brightness: (Asp)2-Rhodamine 110 Versus Other Fluorescent Caspase Probes in Apoptosis Research
For researchers, scientists, and drug development professionals navigating the complex landscape of apoptosis research, the selection of a sensitive and reliable method for detecting caspase activity is paramount. This guide provides an objective comparison of (Asp)2-Rhodamine 110 against other commercially available fluorescent caspase probes, supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.
At the heart of apoptosis, or programmed cell death, lies a family of cysteine-aspartic proteases known as caspases. These enzymes, when activated, orchestrate a cascade of events leading to cellular demise. The detection of active caspases is, therefore, a key indicator of apoptosis. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and the ability to monitor caspase activity in real-time within intact cells. Among these, this compound (D2R) is a fluorogenic substrate that has gained attention for its purported sensitivity. This guide will delve into the performance of D2R in comparison to other widely used fluorescent caspase probes.
Mechanism of Action: A Spectrum of Strategies
The fundamental principle behind most fluorescent caspase probes involves the cleavage of a specific peptide recognition sequence by an active caspase, resulting in a detectable fluorescent signal. However, the specific mechanisms vary among different probe types.
This compound and other Rhodamine 110-based probes are fluorogenic substrates. In their native state, the rhodamine 110 fluorophore is conjugated to two aspartic acid residues, rendering it non-fluorescent. Upon cleavage by executioner caspases, such as caspase-3 and -7, the unquenched Rhodamine 110 is released, emitting a bright green fluorescence. A widely used alternative, Z-DEVD-Rhodamine 110 , functions similarly but utilizes the DEVD peptide sequence, which is a well-established recognition motif for caspase-3 and -7.
In contrast, probes like NucView® and CellEvent™ employ a different strategy. These reagents consist of a fluorescent DNA dye linked to a caspase recognition sequence (typically DEVD). In their uncleaved state, they are unable to bind to DNA and are thus non-fluorescent. Once an active caspase cleaves the peptide linker, the DNA dye is liberated and translocates to the nucleus, where it binds to DNA and emits a bright fluorescent signal. This mechanism offers the dual benefit of reporting caspase activity and allowing for the visualization of nuclear morphology changes characteristic of apoptosis.
Förster Resonance Energy Transfer (FRET) -based probes represent another class of caspase sensors. These probes consist of two different fluorescent proteins (e.g., CFP and YFP) connected by a caspase-cleavable linker. When the probe is intact, excitation of the donor fluorophore (CFP) results in energy transfer to the acceptor fluorophore (YFP), which then emits light. Upon cleavage of the linker by a caspase, the two fluorophores are separated, disrupting FRET and leading to a decrease in the acceptor's emission and an increase in the donor's emission.
Finally, Activity-Based Probes (ABPs) are irreversible inhibitors of caspases that are tagged with a fluorophore. These probes covalently bind to the active site of caspases, providing a direct measure of the amount of active enzyme.
Performance Comparison: A Data-Driven Analysis
| Feature | This compound | Z-DEVD-Rhodamine 110 | NucView® 488 | CellEvent™ Caspase-3/7 Green | FRET-based Probes (e.g., SCAT3) |
| Mechanism | Fluorogenic Substrate | Fluorogenic Substrate | DNA Dye Release | DNA Dye Release | FRET Disruption |
| Target Caspases | Primarily Caspase-3/7 | Primarily Caspase-3/7 | Caspase-3/7 | Caspase-3/7 | Specific to linker sequence (e.g., DEVD for Caspase-3/7) |
| Excitation (nm) | ~499 | ~499 | ~500 | ~502 | Donor-dependent (e.g., ~430 for CFP) |
| Emission (nm) | ~521 | ~521 | ~530 | ~530 | Donor/Acceptor dependent (e.g., ~475 for CFP, ~530 for YFP) |
| Quantum Yield (Φ) | High (Rhodamine 110) | High (Rhodamine 110) | High upon DNA binding | High upon DNA binding | Varies with FRET efficiency |
| Extinction Coeff. (ε) | High (Rhodamine 110) | High (Rhodamine 110) | High upon DNA binding | High upon DNA binding | Varies with fluorophores |
| Kinetic Parameters | Data not readily available | Km and kcat values reported in literature | Not applicable (endpoint) | Not applicable (endpoint) | Can be used for kinetic measurements |
| Cell Permeability | Yes | Yes | Yes | Yes | Requires transfection |
| Live-Cell Imaging | Yes | Yes | Yes | Yes | Yes |
| Fixable | No | No | Yes[1] | Yes[2] | Yes |
| Advantages | High sensitivity of Rhodamine 110 | Well-characterized DEVD sequence | Dual detection of caspase activity and nuclear morphology, no wash required[3] | No wash required, robust signal[2] | Ratiometric measurement, suitable for kinetic studies |
| Disadvantages | Two-step cleavage can complicate kinetics | Two-step cleavage can complicate kinetics | Indirect measure of caspase activity | Indirect measure of caspase activity | Requires genetic modification of cells |
Experimental Protocols: A Step-by-Step Guide
Detailed and directly comparable experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for key experiments using some of the discussed probes.
Caspase Activity Assay in Live Cells using Rhodamine 110-based Probes
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.
-
Induction of Apoptosis: Treat cells with the apoptosis-inducing agent of choice. Include untreated cells as a negative control.
-
Probe Loading: Prepare a working solution of the Rhodamine 110-based substrate (e.g., this compound or Z-DEVD-Rhodamine 110) in an appropriate buffer (e.g., HEPES). Add the substrate to each well to a final concentration of 10-20 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~499 nm and emission at ~521 nm.
Caspase-3/7 Activity and Nuclear Morphology using NucView® 488
-
Cell Preparation: Plate cells in a suitable vessel for fluorescence microscopy or a 96-well plate for plate reader analysis.
-
Induction of Apoptosis: Treat cells with an apoptosis inducer.
-
Staining: Add NucView® 488 Caspase-3 Substrate to the cell culture medium to a final concentration of 5 µM.[3]
-
Incubation: Incubate the cells at room temperature for 15-30 minutes, protected from light.[1] No wash step is required.
-
Analysis: Image the cells using a fluorescence microscope with a FITC/GFP filter set or measure the fluorescence in a plate reader with excitation at ~500 nm and emission at ~530 nm.[1]
Real-time Caspase-3/7 Detection with CellEvent™ Caspase-3/7 Green
-
Cell Preparation: Culture cells in a suitable imaging dish or plate.
-
Probe Addition: Add CellEvent™ Caspase-3/7 Green Detection Reagent directly to the cell culture medium to a final concentration of 2-10 µM.[2][4]
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the wells.
-
Real-time Imaging: Immediately begin live-cell imaging using a fluorescence microscope equipped with a standard FITC filter set. Alternatively, for endpoint analysis, incubate for 30-60 minutes before imaging.[4]
Visualizing the Pathways and Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate the caspase activation pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of caspase activation in apoptosis.
Caption: General experimental workflow for fluorescent caspase assays.
Conclusion
The choice of a fluorescent caspase probe is a critical decision in apoptosis research, with each type offering distinct advantages and disadvantages. This compound, like other Rhodamine 110-based substrates, leverages the high quantum yield and extinction coefficient of the Rhodamine 110 fluorophore to provide a sensitive readout of caspase activity. However, the two-step cleavage mechanism can introduce complexities in kinetic analyses.
For researchers prioritizing ease of use and the ability to correlate caspase activity with nuclear morphology, probes like NucView® and CellEvent™ present compelling alternatives with their no-wash protocols and dual-detection capabilities. FRET-based sensors, while requiring more upfront work for cell line generation, offer the benefit of ratiometric measurements, which can provide more robust quantitative data in live-cell imaging experiments.
Ultimately, the optimal probe will depend on the specific experimental question, the cell type being studied, and the available instrumentation. By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate tool to illuminate the intricate processes of apoptosis in their studies.
References
A Comparative Guide to the Cross-Reactivity of (Asp)2-Rhodamine 110 and Alternative Protease Substrates
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of protease activity are fundamental to advancing research in numerous fields, including apoptosis, inflammation, and cancer biology. Fluorogenic substrates are indispensable tools in this endeavor, offering high sensitivity for real-time monitoring of enzymatic activity. Among these, (Asp)₂-Rhodamine 110, also known as D2R, is utilized as a general substrate for caspases, a family of cysteine-aspartic proteases that are central regulators of programmed cell death. This guide provides an objective comparison of the cross-reactivity of (Asp)₂-Rhodamine 110 with other proteases, presents alternative substrates for enhanced specificity, and includes detailed experimental protocols to aid in the selection of the most appropriate reagents for your research needs.
Understanding (Asp)₂-Rhodamine 110 and Its Mechanism
(Asp)₂-Rhodamine 110 is a fluorogenic substrate designed for the detection of caspase activity. Structurally, it consists of two L-aspartic acid residues linked to the two amino groups of a rhodamine 110 molecule. In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond after the aspartic acid residue by a caspase, the highly fluorescent rhodamine 110 is released. This process occurs in two steps: the initial cleavage yields a mono-amide intermediate with some fluorescence, and the second cleavage releases the free rhodamine 110, which is significantly more fluorescent.[1]
The design of this substrate leverages the defining characteristic of caspases: their stringent requirement for an aspartic acid residue at the P1 position of their target sequence.[2] Consequently, (Asp)₂-Rhodamine 110 can serve as a generic or pan-caspase substrate, as it is recognized by multiple members of the caspase family.
dot
Caption: A simplified signaling pathway of apoptosis, highlighting the central role of initiator and executioner caspases.
Cross-Reactivity Profile of Rhodamine 110-Based Caspase Substrates
While the aspartic acid residue at the P1 position is crucial, the amino acid residues at the P2, P3, and P4 positions also significantly influence the substrate specificity of different caspases. As a "generic" caspase substrate, (Asp)₂-Rhodamine 110 is expected to be cleaved by multiple caspases. However, a significant challenge in the field is the overlapping substrate specificity among caspases, which can complicate the interpretation of results when using pan-caspase substrates in complex biological samples.[3]
For instance, the widely used tetrapeptide sequence DEVD is a preferred substrate for the executioner caspases-3 and -7.[4] Similarly, IETD and LEHD are recognized by the initiator caspases-8 and -9, respectively. While these sequences confer a degree of selectivity, cross-reactivity is still observed. For example, some studies have shown that caspase-8 and -10 can efficiently cleave the caspase-9 substrate (LEHD).[1]
To accurately assess the activity of a specific caspase, it is crucial to either use a highly selective substrate or to employ specific inhibitors to dissect the contribution of individual caspases.
Comparison with Alternative Fluorogenic Substrates
A variety of alternative fluorogenic substrates are available to researchers, offering different specificities and photophysical properties. These alternatives can be broadly categorized by their peptide recognition sequence and the attached fluorophore.
Substrates with Specific Peptide Sequences
To enhance selectivity for individual caspases or caspase families, substrates incorporating longer, optimized peptide sequences have been developed.
| Substrate Example | Target Caspase(s) | Key Features |
| (Asp)₂-Rhodamine 110 | Pan-Caspase | Broad-spectrum caspase detection. |
| Z-DEVD-R110 | Caspase-3, Caspase-7 | High sensitivity for executioner caspases.[5][6] |
| Ac-IETD-R110 | Caspase-8 | Detection of initiator caspase activity. |
| Ac-LEHD-R110 | Caspase-9 | Detection of initiator caspase activity. |
| Ac-YVAD-AMC | Caspase-1, Caspase-4 | Substrate for inflammatory caspases. |
| Ac-VEID-AMC | Caspase-6 | Substrate for an executioner caspase. |
Substrates with Alternative Fluorophores
The choice of fluorophore can also impact the performance of a protease assay. While rhodamine 110 offers high fluorescence quantum yield, other fluorophores provide different spectral characteristics that can be advantageous for multiplexing with other fluorescent probes.
| Fluorophore | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| Rhodamine 110 (R110) | ~496 | ~520 | High fluorescence quantum yield, photostable.[7] | Two-step cleavage can complicate kinetics.[8] |
| 7-amino-4-methylcoumarin (AMC) | ~342 | ~441 | Single-step cleavage, suitable for kinetic studies. | Lower fluorescence quantum yield than R110.[9] |
| 7-amino-4-trifluoromethylcoumarin (AFC) | ~400 | ~505 | Red-shifted spectra compared to AMC, reducing autofluorescence. | Lower fluorescence quantum yield than R110. |
Experimental Protocols
The following are generalized protocols for assessing the cross-reactivity of (Asp)₂-Rhodamine 110 and for performing a comparative kinetic analysis of different fluorogenic caspase substrates.
Protocol 1: Assessment of Protease Cross-Reactivity
This protocol outlines a method to screen (Asp)₂-Rhodamine 110 against a panel of purified proteases.
Materials:
-
(Asp)₂-Rhodamine 110
-
Purified proteases (e.g., Caspase-1, -2, -3, -6, -7, -8, -9, Granzyme B, Cathepsin B, Trypsin)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Solution: Prepare a 2X working solution of (Asp)₂-Rhodamine 110 in Assay Buffer.
-
Prepare Protease Solutions: Prepare 2X working solutions of each purified protease in Assay Buffer.
-
Assay Setup: To the wells of the 96-well plate, add 50 µL of the 2X substrate solution.
-
Initiate Reaction: Add 50 µL of each 2X protease solution to separate wells containing the substrate. Include a "no enzyme" control.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at appropriate intervals (e.g., every 5 minutes for 1-2 hours) using an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.
-
Data Analysis: Calculate the rate of increase in fluorescence for each protease. A higher rate indicates greater cleavage activity and thus, cross-reactivity.
dot
Caption: A generalized experimental workflow for assessing the cross-reactivity of a fluorogenic protease substrate.
Protocol 2: Comparative Kinetic Analysis of Caspase Substrates
This protocol describes how to determine the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) for different caspase substrates.
Materials:
-
Fluorogenic caspase substrates (e.g., (Asp)₂-Rhodamine 110, Z-DEVD-R110, Ac-IETD-AMC)
-
Purified active caspase-3
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of 2X dilutions of each substrate in Assay Buffer.
-
Prepare Enzyme Solution: Prepare a 2X working solution of purified caspase-3 in Assay Buffer.
-
Assay Setup: Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate. Include a "no enzyme" control for each concentration.
-
Initiate Reaction: Add 50 µL of the 2X caspase-3 solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at short intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert fluorescence units to the concentration of the product using a standard curve of the free fluorophore.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Calculate kcat by dividing Vₘₐₓ by the enzyme concentration.
-
Conclusion
(Asp)₂-Rhodamine 110 is a valuable tool for the sensitive detection of general caspase activity. Its design as a pan-caspase substrate makes it suitable for initial screening assays to detect the presence of active caspases. However, researchers must be cognizant of the inherent cross-reactivity of such broad-spectrum substrates. For studies requiring the specific quantification of a particular caspase, the use of substrates with optimized peptide sequences or the inclusion of specific inhibitors is highly recommended. The choice of fluorophore should also be considered based on the specific experimental requirements, such as the need for multiplexing with other fluorescent reporters. By carefully selecting the appropriate substrate and employing rigorous experimental controls, researchers can achieve reliable and accurate measurements of protease activity, thereby advancing our understanding of their critical roles in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of rhodamine 110 derivative and caspase-3 substrate for enzyme and cell-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genecopoeia.com [genecopoeia.com]
- 6. Solid-phase synthesis of Rhodamine-110 fluorogenic substrates and their application in forensic analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorogenic Caspase Substrates: A Performance Comparison
For researchers, scientists, and drug development professionals, the precise measurement of caspase activity is a cornerstone of apoptosis research. The selection of an appropriate fluorogenic substrate is critical for generating reliable and reproducible data. This guide provides an objective comparison of (Asp)2-Rhodamine 110 and other widely used fluorogenic caspase substrates, supported by experimental data and detailed protocols to inform your assay design.
The activation of caspases, a family of cysteine-aspartic proteases, is a central event in the apoptotic cascade. Fluorogenic substrates offer a sensitive and continuous method for monitoring caspase activity in cell lysates and, in some cases, within intact, living cells. These substrates typically consist of a caspase-specific peptide sequence linked to a fluorophore. Upon cleavage by an active caspase, the fluorophore is liberated from its quenched state, resulting in a measurable increase in fluorescence.
This guide focuses on the performance characteristics of this compound, also known as D2R, and compares it with other popular alternatives, including aminocoumarin- and other novel dye-based substrates.
Performance Comparison of Fluorogenic Caspase-3 Substrates
The ideal fluorogenic substrate for caspase activity assays exhibits high enzymatic turnover (kcat/Km), a significant increase in fluorescence upon cleavage, and spectral properties that are compatible with available instrumentation and minimize interference from cellular autofluorescence. The following table summarizes key quantitative parameters for this compound and its alternatives.
| Substrate Class | Specific Substrate Example | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) for Caspase-3 | kcat (s⁻¹) for Caspase-3 | Quantum Yield (Φ) of Fluorophore |
| Rhodamine 110-based | (Z-DEVD)₂-R110 | Rhodamine 110 | ~499 | ~521 | N/A | N/A | ~0.9 |
| Coumarin-based (AMC) | Ac-DEVD-AMC | 7-Amino-4-methylcoumarin | ~342-380 | ~440-460 | ~10[1] | N/A | ~0.5 (in Ethanol)[2] |
| Coumarin-based (AFC) | Ac-DEVD-AFC | 7-Amino-4-trifluoromethylcoumarin | ~400 | ~505 | 9.7[3][4] | N/A | N/A |
| Nucleic Acid Dye-based | NucView® 488 | DNA-binding dye | ~500 | ~530 | N/A | N/A | N/A |
| Nucleic Acid Dye-based | CellEvent™ Caspase-3/7 Green | DNA-binding dye | ~502 | ~530 | N/A | N/A | N/A |
Note: N/A indicates that reliable, directly comparable data was not consistently found in the searched literature. Kinetic parameters can vary depending on the experimental conditions.
Signaling Pathway and Activation Mechanism
Understanding the underlying biological pathways is crucial for interpreting caspase activity data. Apoptosis is primarily initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the subsequent dismantling of the cell.
The fluorogenic substrate this compound is a bisamide derivative of Rhodamine 110. In its native state, the substrate is non-fluorescent. Active executioner caspases, like caspase-3 and -7, recognize the DEVD peptide sequence and cleave the amide bonds. This cleavage occurs in a two-step process, first yielding a monoamide intermediate and then the fully fluorescent Rhodamine 110.[5][6][7]
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and comparable results. Below are generalized protocols for using different classes of fluorogenic caspase substrates.
This compound (or (Z-DEVD)₂-R110) Cell Lysate Assay
This protocol is for measuring caspase-3/7 activity in a cell lysate preparation using a fluorescence microplate reader.
1. Reagent Preparation:
- Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Prepare fresh before use.
- Assay Buffer: 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT.
- (Z-DEVD)₂-R110 Stock Solution: Prepare a 2 mM stock solution in DMSO.
- Rhodamine 110 Standard: Prepare a stock solution of Rhodamine 110 in DMSO for generating a standard curve.
2. Cell Lysate Preparation:
- Induce apoptosis in your cell culture alongside a negative control.
- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in chilled Lysis Buffer and incubate on ice for 15-20 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is the cell lysate.
- Determine the protein concentration of the lysate.
3. Assay Procedure:
- In a black 96-well plate, add 50 µg of cell lysate to each well.
- Prepare the substrate working solution by diluting the (Z-DEVD)₂-R110 stock solution in Assay Buffer to the desired final concentration (typically 50 µM).
- Add the substrate working solution to each well.
- Incubate the plate at 37°C, protected from light, for 30-60 minutes or longer.
- Measure fluorescence with a microplate reader using excitation at ~490 nm and emission at ~520 nm.
- (Optional) A standard curve using the Rhodamine 110 standard can be used to quantify the amount of released fluorophore.
Ac-DEVD-AMC Cell Lysate Assay
This protocol outlines the use of the coumarin-based substrate Ac-DEVD-AMC.
1. Reagent Preparation:
- Lysis Buffer: As described for the Rhodamine 110 assay.
- Assay Buffer: As described for the Rhodamine 110 assay.
- Ac-DEVD-AMC Stock Solution: Prepare a 10 mM stock solution in DMSO.
- AMC Standard: Prepare a stock solution of 7-Amino-4-methylcoumarin in DMSO for a standard curve.
2. Cell Lysate Preparation:
- Follow the same procedure as for the Rhodamine 110 assay.
3. Assay Procedure:
- In a black 96-well plate, add 50 µg of cell lysate to each well.
- Prepare the substrate working solution by diluting the Ac-DEVD-AMC stock solution in Assay Buffer to a final concentration of 50 µM.
- Add the substrate working solution to each well.
- Incubate at 37°C, protected from light, for 1-2 hours.
- Measure fluorescence with a microplate reader using excitation at ~380 nm and emission at ~460 nm.
- Quantify caspase activity by comparing the fluorescence of the apoptotic sample to the uninduced control and, if desired, by using an AMC standard curve.
NucView® 488 and CellEvent™ Caspase-3/7 Green Live-Cell Imaging Assay
These reagents are designed for detecting caspase-3/7 activity in live cells. The protocols are similar and generally involve a simple "add-and-read" procedure.
1. Cell Preparation:
- Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide).
- Induce apoptosis according to your experimental design. Include appropriate controls.
2. Substrate Addition:
- For NucView® 488, replace the existing medium with fresh medium or PBS containing the substrate at a final concentration of 2-5 µM.
- For CellEvent™ Caspase-3/7 Green, add the reagent directly to the cells in their complete growth medium to a final concentration of 2-8 µM.
3. Incubation:
- Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes, protected from light.
4. Imaging/Analysis:
- Analyze the cells directly without washing.
- For fluorescence microscopy, use a standard FITC filter set.
- For flow cytometry, use a 488 nm excitation laser and a FITC emission filter (e.g., 530/30 nm).
- For a microplate reader, use excitation at ~500 nm and emission at ~530 nm.
Experimental Workflow
A generalized workflow for a caspase activity assay using a fluorogenic substrate is depicted below. This workflow is applicable to both cell lysate and live-cell assays with minor modifications.
Conclusion
The choice of a fluorogenic substrate for apoptosis detection is a critical decision that can significantly impact the quality and reliability of experimental data. While this compound remains a viable and highly fluorescent option, alternatives based on coumarin (B35378) derivatives (AMC and AFC) offer different spectral properties that can be advantageous for multiplexing. More recent innovations, such as the NucView® and CellEvent™ reagents, provide simplified, no-wash protocols for live-cell imaging and high-throughput screening. The selection of the most appropriate substrate will depend on the specific experimental needs, including the desired sensitivity, the assay format (cell lysate vs. live cell), and the available instrumentation.
References
A Researcher's Guide to the Quantitative Analysis of Apoptosis: A Comparative Look at (Asp)2-Rhodamine 110 and Other Leading Methods
For researchers, scientists, and drug development professionals, the accurate quantification of apoptosis is paramount for advancing our understanding of cellular processes and for the development of novel therapeutics. This guide provides an objective comparison of (Asp)2-Rhodamine 110, a fluorogenic caspase substrate, with other widely used methods for apoptosis detection: Annexin V staining, TUNEL assays, and colorimetric Caspase-3 assays. This document outlines the mechanisms of action, presents available performance data, and offers detailed experimental protocols to assist in the selection of the most suitable assay for your research needs.
Principles of Apoptosis Detection: A Method-by-Method Overview
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of molecular events. Different detection methods target various stages of this process, from early membrane changes to late-stage DNA fragmentation.
This compound is a cell-permeable, non-fluorescent substrate that is specifically cleaved by active caspases, key executioners of apoptosis. Upon cleavage, the rhodamine 110 fluorophore is released, emitting a bright green fluorescence that is directly proportional to caspase activity. This method provides a sensitive measure of intracellular caspase activation, an early hallmark of apoptosis.[1]
Annexin V Staining identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to label apoptotic cells.[2][3] Co-staining with a viability dye such as propidium (B1200493) iodide (PI) allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[3]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay detects a later-stage apoptotic event: DNA fragmentation.[4] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[4] The incorporated label, which can be a fluorophore or a hapten for subsequent detection, allows for the identification of apoptotic cells.
Colorimetric Caspase-3 Assays provide a quantitative measure of the activity of caspase-3, a key executioner caspase. This assay utilizes a peptide substrate specific for caspase-3 that is conjugated to a colorimetric reporter molecule, such as p-nitroaniline (pNA).[5] When cleaved by active caspase-3 in a cell lysate, the pNA is released and can be quantified by measuring its absorbance, providing an indication of the level of apoptosis.
Performance Comparison of Apoptosis Assays
Choosing the right apoptosis assay depends on several factors, including the specific stage of apoptosis to be detected, the cell type, and the available equipment. The following table provides a comparative overview of the key performance characteristics of this compound and its alternatives.
| Feature | This compound | Annexin V Staining | TUNEL Assay | Colorimetric Caspase-3 Assay |
| Principle | Enzymatic cleavage of a fluorogenic caspase substrate | Binding to externalized phosphatidylserine | Labeling of DNA strand breaks | Colorimetric detection of caspase-3 activity |
| Stage of Apoptosis | Early (Caspase activation) | Early (Membrane alteration) | Late (DNA fragmentation) | Mid-to-late (Executioner caspase activity) |
| Detection Method | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Flow Cytometry, Fluorescence Microscopy | Fluorescence Microscopy, Flow Cytometry, Light Microscopy | Spectrophotometry (Plate Reader) |
| Live/Fixed Cells | Live cells | Live cells | Fixed cells | Cell lysates |
| Sensitivity | High | High | Moderate to High | Moderate |
| Quantitative | Yes | Yes | Semi-quantitative to Quantitative | Yes |
| Signal-to-Noise Ratio | Generally high | Variable, can have background from necrotic cells | Can have background from necrotic or damaged cells | Moderate |
| Dynamic Range | Wide | Moderate | Moderate | Moderate |
| Ease of Use | Relatively simple | Simple | More complex, multiple steps | Simple |
Quantitative Data Summary
Direct side-by-side quantitative comparisons of this compound with other methods are not extensively available in the searched literature. However, the following tables provide a template for how such data could be presented and include representative values based on the known performance of similar assays.
Table 1: Hypothetical Sensitivity and Dynamic Range Comparison
| Parameter | This compound | Annexin V-FITC | TUNEL Assay | Colorimetric Caspase-3 Assay |
| Limit of Detection (LOD) | ~10-100 apoptotic cells | ~100-500 apoptotic cells | ~500-1000 apoptotic cells | ng/mL of active caspase-3 |
| Linear Dynamic Range | 3-4 orders of magnitude | 2-3 orders of magnitude | 2-3 orders of magnitude | 2-3 orders of magnitude |
Table 2: Example Data from a Drug-Induced Apoptosis Experiment
| Treatment | % Apoptotic Cells (this compound) | % Apoptotic Cells (Annexin V-FITC) | % TUNEL Positive Cells | Caspase-3 Activity (fold change) |
| Vehicle Control | 2.5 ± 0.5 | 3.1 ± 0.8 | 1.8 ± 0.4 | 1.0 ± 0.1 |
| Drug A (1 µM) | 45.2 ± 3.1 | 42.8 ± 2.5 | 35.6 ± 2.9 | 8.5 ± 0.7 |
| Drug B (10 µM) | 78.9 ± 4.5 | 75.3 ± 3.9 | 68.2 ± 4.1 | 15.2 ± 1.1 |
Data are presented as mean ± standard deviation from a hypothetical experiment.
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
This compound Apoptosis Assay Protocol (Live Cells)
Materials:
-
This compound substrate
-
Anhydrous DMSO
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Apoptosis-inducing agent
-
Control vehicle
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve the this compound substrate in anhydrous DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.
-
Induce Apoptosis: Treat cells with the apoptosis-inducing agent at the desired concentration and for the desired time. Include a vehicle-treated control group.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed culture medium to a final working concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Wash (Optional): For microscopy, you may wash the cells once with PBS to reduce background fluorescence. For flow cytometry or plate reader analysis, washing is often not necessary.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope with filters appropriate for Rhodamine 110 (Excitation/Emission: ~498/521 nm). Apoptotic cells will exhibit bright green fluorescence.
-
Flow Cytometry: Harvest the cells (if adherent) and resuspend in PBS. Analyze the cell suspension using a flow cytometer with a 488 nm excitation laser and a FITC emission filter.
-
Microplate Reader: Read the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths.
-
Annexin V-FITC Apoptosis Assay Protocol
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired agent to induce apoptosis.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use a 488 nm excitation laser and detect FITC fluorescence in the green channel and PI fluorescence in the red channel.
TUNEL Assay Protocol (Fluorescence)
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer, etc.)
-
Paraformaldehyde (4%)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde in PBS.
-
Washing: Wash the samples with PBS.
-
Permeabilization: Incubate the samples in permeabilization solution on ice.
-
Washing: Wash the samples with PBS.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (mix TdT enzyme and labeled dUTPs in reaction buffer).
-
Incubation: Add the TUNEL reaction mixture to the samples and incubate in a humidified chamber at 37°C, protected from light.
-
Washing: Wash the samples with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.
-
Analysis:
-
Fluorescence Microscopy: Mount the samples and visualize using a fluorescence microscope with appropriate filters for the chosen fluorophore.
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer.
-
Colorimetric Caspase-3 Assay Protocol
Materials:
-
Colorimetric Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with the desired agent to induce apoptosis.
-
Cell Lysis: Harvest the cells and lyse them using the provided cell lysis buffer on ice.
-
Centrifugation: Centrifuge the cell lysate to pellet the debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each sample.
-
Reaction Initiation: Add reaction buffer (containing DTT) and the DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
Mandatory Visualizations
Caption: Apoptosis signaling pathways and the points of intervention for detection assays.
References
- 1. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. TUNEL staining [abcam.com]
- 5. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Validating Caspase Activity: A Comparison Guide for the (Asp)2-Rhodamine 110 Assay Using Caspase Inhibitors
For researchers in apoptosis, cell signaling, and drug development, the accurate measurement of caspase activity is paramount. The (Asp)2-Rhodamine 110 assay is a widely used method for this purpose, offering high sensitivity. However, ensuring the specificity of this assay is critical for reliable data. This guide provides a comprehensive comparison of the this compound assay's performance in the presence and absence of a pan-caspase inhibitor, offering supporting experimental data and detailed protocols to validate your findings.
Principle of the this compound Assay
The this compound assay utilizes a fluorogenic substrate to measure the activity of caspases, key proteases in the apoptotic pathway. The substrate, a bisamide derivative of rhodamine 110, is initially non-fluorescent. In the presence of active caspases, the aspartate residues in the substrate are cleaved. This two-step cleavage process first produces a fluorescent monoamide intermediate, followed by the release of the highly fluorescent rhodamine 110 molecule. The resulting fluorescence intensity is directly proportional to the caspase activity in the sample.
The Role of Caspase Inhibitors in Assay Validation
To confirm that the fluorescence signal generated in the this compound assay is specifically due to caspase activity, a negative control using a caspase inhibitor is essential. Pan-caspase inhibitors, such as Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), are cell-permeable compounds that irreversibly bind to the catalytic site of a broad range of caspases.[1][2] By pre-treating cells with a pan-caspase inhibitor before inducing apoptosis, the specific caspase-mediated cleavage of the rhodamine 110 substrate is blocked, leading to a significant reduction in the fluorescence signal. This allows researchers to differentiate between true caspase-dependent fluorescence and any background or off-target effects.
Performance Comparison: this compound Assay With and Without Pan-Caspase Inhibitor
The following table summarizes representative quantitative data from a flow cytometry-based caspase-3/7 assay using a rhodamine 110-based substrate in Jurkat cells. Apoptosis was induced using Camptothecin, and the pan-caspase inhibitor Z-VAD-FMK was used to validate the assay's specificity.
| Treatment | Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | % Apoptotic Cells (Rhodamine 110 Positive) |
| Vehicle (DMSO) | - | 4 | 150 | 5% |
| Camptothecin | 1 | 4 | 850 | 45% |
| Camptothecin | 5 | 4 | 1800 | 85% |
| Camptothecin + Z-VAD-FMK | 5 | 4 | 200 | 8% |
Data adapted from a representative experiment.[1]
The data clearly demonstrates that treatment with Camptothecin leads to a dose-dependent increase in both Mean Fluorescence Intensity and the percentage of apoptotic cells, indicating significant caspase activation.[1] Crucially, in the presence of the pan-caspase inhibitor Z-VAD-FMK, this increase is dramatically reduced, with MFI and the percentage of apoptotic cells returning to near-baseline levels.[1] This confirms that the fluorescence signal is indeed a result of caspase activity.
Experimental Protocols
Below are detailed methodologies for performing a validation experiment using the this compound assay with a pan-caspase inhibitor.
Materials and Reagents
-
Cells of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Camptothecin, Staurosporine)
-
This compound substrate
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer tubes
-
Flow cytometer with a 488 nm laser and appropriate filters for green fluorescence detection (e.g., 530/30 nm)
Experimental Protocol for Flow Cytometry-Based Caspase Assay
-
Cell Seeding: Seed cells in a multi-well plate at a density of 5 x 10^5 to 1 x 10^6 cells/mL in complete culture medium.
-
Inhibitor Pre-treatment (Negative Control): For the negative control wells, pre-treat the cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 1 hour before adding the apoptosis inducer.
-
Induction of Apoptosis: Treat the remaining cells with the desired apoptosis-inducing agent at various concentrations. Include an untreated control (vehicle only).
-
Incubation: Incubate the cells for the desired period to allow for apoptosis induction (e.g., 1-4 hours).
-
Substrate Loading: Add the this compound substrate to each well to a final concentration of 1-10 µM.
-
Incubation with Substrate: Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes, protected from light.
-
Cell Harvesting and Washing:
-
For suspension cells, gently transfer the cell suspension to flow cytometer tubes.
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using a gentle cell scraper or trypsin. Transfer the detached cells to flow cytometer tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS or a suitable assay buffer.
-
Flow Cytometry Analysis:
-
Detect the green fluorescence of rhodamine 110 using a filter appropriate for FITC (e.g., 530/30 nm).
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population of interest, excluding debris, based on forward and side scatter properties.
-
Quantify the percentage of rhodamine 110-positive cells and the mean fluorescence intensity of the positive population.[1]
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Mechanism of the this compound assay and caspase inhibition.
Caption: Experimental workflow for validating the this compound assay.
References
A Comparative Guide to Single-Step vs. Two-Step Cleavage of Rhodamine 110 Substrates
For Researchers, Scientists, and Drug Development Professionals
Rhodamine 110 (R110) derivatives are a cornerstone in the development of highly sensitive fluorogenic assays for detecting peptidase and protease activity.[1] These substrates are valued for their high fluorescence quantum yield and photostability. A key distinction in their application lies in the design of the substrate, which dictates either a single-step or a two-step enzymatic cleavage mechanism for fluorescence generation. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the optimal substrate design for their specific needs.
Understanding the Cleavage Mechanisms
The core difference between single-step and two-step R110 substrates lies in the number of enzymatic cleavage events required to release the highly fluorescent rhodamine 110 core.
Two-Step Cleavage: Symmetric (Bis-amide) Substrates
In the two-step mechanism, the rhodamine 110 molecule is symmetrically substituted, with identical peptide sequences covalently linked to both of its amino groups.[1][2] This bis-amide configuration effectively quenches the fluorescence of the rhodamine core.[1] The enzymatic reaction proceeds in two sequential steps:
-
First Cleavage: A protease cleaves one of the peptide bonds, yielding a mono-amide intermediate. This intermediate is fluorescent.[1][3]
-
Second Cleavage: The second peptide bond is cleaved, releasing the free rhodamine 110, which is significantly more fluorescent than the mono-amide intermediate.[1][3]
This two-step process can complicate kinetic analysis as the measured fluorescence signal is a composite of two different fluorescent products with varying intensities.[1][4]
Single-Step Cleavage: Asymmetric (Mono-amide) Substrates
To simplify reaction kinetics, asymmetric R110 substrates were developed.[5] In this design, one amino group of the rhodamine 110 is blocked by a non-hydrolyzable group, while the other is attached to the enzyme-specific peptide sequence.[4] Consequently, only a single cleavage event is required to release the fluorescent mono-amide product.[6] This approach offers a more direct correlation between fluorescence and enzyme activity, leading to simpler kinetic analysis.[2][5]
Comparative Analysis
The choice between single-step and two-step R110 substrates involves a trade-off between signal amplification and kinetic simplicity.
| Feature | Single-Step Cleavage (Asymmetric) | Two-Step Cleavage (Symmetric) |
| Reaction Kinetics | Simpler, single-hit kinetics[5][6] | More complex, two-step kinetics[1][4] |
| Fluorescent Products | One fluorescent mono-amide product | One fluorescent mono-amide intermediate and one highly fluorescent final product (R110)[1][3] |
| Signal Interpretation | Direct correlation between fluorescence and enzyme activity | Complicated due to the presence of two fluorescent species with different quantum yields[4] |
| Sensitivity | High, but the final fluorescence is that of the mono-amide | Potentially higher overall fluorescence increase upon complete hydrolysis to R110[1][3] |
| Suitability | Ideal for determining accurate kinetic parameters (Km, kcat) and for high-throughput screening[4][5] | Useful for endpoint assays and when maximal signal amplification is desired |
Visualizing the Cleavage Pathways
The following diagrams illustrate the enzymatic cleavage of single-step and two-step rhodamine 110 substrates.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
